molecular formula C6H14O5S B1677518 m-PEG2-MS CAS No. 60696-83-5

m-PEG2-MS

Número de catálogo: B1677518
Número CAS: 60696-83-5
Peso molecular: 198.24 g/mol
Clave InChI: FCHYIMQJCGYDPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methoxyethoxy)ethyl methanesulfonate (CAS 60696-83-5) is a high-purity liquid reagent with a molecular weight of 198.24 g/mol, designed for research applications. This compound serves as a versatile alkylating agent and a critical building block in organic and medicinal chemistry. Its structure features a methanesulfonate (mesylate) ester leaving group, which makes it highly effective for introducing the 2-(2-methoxyethoxy)ethoxy moiety—a short polyethylene glycol (PEG) spacer—into target molecules. In practice, this reagent is primarily used to functionalize nucleophiles, facilitating the synthesis of more complex molecular architectures. Its key research value lies in its application for introducing ether and PEG-like chains, which can significantly alter the solubility, hydrophilicity, and pharmacokinetic properties of the resulting compounds. This makes it particularly valuable in the synthesis of prodrugs, specialty polymers, and linkers for bioconjugation. The mesylate group is highly reactive in substitution reactions, allowing for efficient coupling under standard conditions. For optimal stability and performance, this reagent must be stored under an inert atmosphere at 2-8°C. As a safety precaution, it is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. Researchers should consult the material safety data sheet (MSDS) and handle with appropriate personal protective equipment in a well-ventilated area. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-methoxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S/c1-9-3-4-10-5-6-11-12(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYIMQJCGYDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deciphering m-PEG2-MS: Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG2-MS and Its Core Functionality

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-mesylate (this compound) and the broader class of m-PEG2-X linkers. It is designed for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, primary functions, and applications, particularly in the realm of bioconjugation and drug discovery.

The term "this compound" is a specific chemical nomenclature that describes a methoxy-terminated polyethylene glycol (PEG) derivative. To understand its structure and function, it is essential to break down its name:

  • m (methoxy): This prefix indicates that one end of the PEG chain is capped with a methoxy group (–OCH₃). This makes the molecule "monofunctional" with respect to its reactive end, preventing undesirable crosslinking in conjugation reactions.

  • PEG2: This signifies a polyethylene glycol chain composed of two repeating ethylene glycol units (–OCH₂CH₂–)₂. The PEG component is critical as it imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecule it is attached to.[1][2][3]

  • Ms (Mesylate): This suffix denotes a mesylate group (–O-S(O)₂-CH₃) as the reactive functional group at the other end of the PEG chain. Mesylates are excellent leaving groups in nucleophilic substitution reactions, making this compound a useful alkylating agent for bioconjugation.

While "this compound" specifically refers to the mesylated form, it belongs to a broader class of m-PEG2-X linkers , where 'X' can be various reactive groups tailored for different conjugation chemistries.

Primary Function: A Versatile Linker in Bioconjugation

The primary function of this compound and related m-PEG2-X molecules is to act as bifunctional linkers . They are instrumental in covalently connecting two different molecules, a process known as bioconjugation. This capability is fundamental in modern drug development and research.

A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5]

A PROTAC molecule consists of:

  • A ligand that binds to the target protein of interest.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects these two ligands.

The m-PEG2 linker is often employed in this central role. Its defined length, flexibility, and hydrophilic nature are crucial for optimizing the spatial orientation of the two ligands, which is a key determinant of the PROTAC's efficacy in inducing the degradation of the target protein.[5]

Beyond PROTACs, m-PEG2-X linkers are utilized in:

  • PEGylation: Attaching PEG chains to therapeutic proteins or peptides to enhance their stability, reduce immunogenicity, and prolong their circulation time in the body.

  • Drug Delivery: Modifying small molecule drugs to improve their solubility and pharmacokinetic profiles.[6]

  • Nanotechnology: Functionalizing the surface of nanoparticles for biomedical applications.[2]

Quantitative Data and Chemical Properties

The choice of a specific m-PEG2-X linker depends on the target functional group for conjugation. The table below summarizes the properties of several common m-PEG2-X linkers.

Linker NameChemical FormulaMolecular Weight ( g/mol )CAS NumberReactive Towards
This compound C₆H₁₄O₇S₂262.3034604-52-9Nucleophiles (e.g., thiols, amines)
m-PEG2-acid C₆H₁₂O₄148.16149577-05-9Amines (after activation)
m-PEG2-amine C₅H₁₃NO₂119.1631576-51-9Carboxylic acids, NHS esters
m-PEG2-NHS ester C₁₀H₁₅NO₆245.231127247-34-0Primary amines
m-PEG2-Maleimide C₁₂H₁₈N₂O₅270.28N/AThiols (cysteine residues)

Experimental Protocols

The following are generalized protocols for bioconjugation reactions using m-PEG2-X linkers. These should be optimized for specific applications.

Protocol for Amine Conjugation using m-PEG2-NHS Ester

This protocol details the labeling of a protein's primary amines (e.g., lysine residues) with an m-PEG2 linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • m-PEG2-NHS ester.[3]

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column for purification.

Methodology:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Immediately prior to use, prepare a 10-100 mM stock solution of m-PEG2-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 50-fold molar excess of the m-PEG2-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This hydrolyzes any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess linker and reaction byproducts by purifying the protein conjugate using an SEC column.

  • Analysis:

    • Characterize the final conjugate using methods such as mass spectrometry (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).

Protocol for Thiol Conjugation using m-PEG2-Maleimide

This protocol is designed for labeling proteins via free thiol groups on cysteine residues.

Materials:

  • Protein with accessible cysteine residues in a phosphate buffer (pH 6.5-7.5) containing EDTA.

  • m-PEG2-Maleimide.[7]

  • Anhydrous DMSO.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Purification column (e.g., SEC).

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP prior to adding the maleimide linker.

  • Conjugation Reaction:

    • Prepare a stock solution of m-PEG2-Maleimide in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using SEC to remove unreacted linker.

  • Analysis:

    • Characterize the conjugate using appropriate analytical techniques to confirm successful labeling.

Visualizing a PROTAC's Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule PROTAC E3 Ligase Ligand m-PEG2 Linker Target Protein Ligand Target_Protein Target Protein PROTAC:f2->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: The mechanism of action for a PROTAC utilizing an m-PEG2 linker.

Bioconjugation_Workflow Start Start: Prepare Protein and Linker Reaction Conjugation Reaction (Incubate) Start->Reaction Quench Quench Reaction Reaction->Quench Purify Purification (e.g., SEC) Quench->Purify Characterize Characterization (e.g., MS, SDS-PAGE) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: A generalized experimental workflow for bioconjugation.

Alternative Interpretations of the "MS" Abbreviation

While "this compound" is the most chemically accurate interpretation, the abbreviation "MS" could potentially refer to other topics in a biomedical context:

  • Multiple Sclerosis (MS): It is possible the query intended to explore the role of PEGylated compounds in the context of Multiple Sclerosis. Research in this area investigates how PEGylation might be used to improve the delivery or efficacy of MS therapies. The mechanisms of action of MS treatments are varied, including immune modulation and cell depletion.[8][9]

  • Mass Spectrometry (MS): In an analytical context, MS refers to Mass Spectrometry, a key technique for characterizing bioconjugates like those made with m-PEG2 linkers.

However, given the specificity of "m-PEG2," the interpretation of "Ms" as mesylate within the context of a chemical linker remains the most plausible and technically relevant.

References

An In-depth Technical Guide to m-PEG2-MS: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG2-MS, a bifunctional crosslinker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Chemical Structure and Identification

The compound commonly referred to as this compound is more accurately identified as oxybis(ethane-2,1-diyl) dimethanesulfonate , also known as Ms-PEG2-Ms. It is a homobifunctional crosslinker featuring a two-unit polyethylene glycol (PEG) core flanked by two mesylate (methanesulfonate) leaving groups.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
Full Chemical Name oxybis(ethane-2,1-diyl) dimethanesulfonate
Synonyms Ms-PEG2-Ms, Diethylene glycol dimethanesulfonate
CAS Number 34604-52-9
Molecular Formula C6H14O7S2
SMILES CS(=O)(=O)OCCOCCOS(=O)(=O)C
InChI Key CEGQKEWSEGCYRS-UHFFFAOYSA-N

Physicochemical and Biological Properties

The physicochemical properties of this compound are crucial for its function as a linker in PROTACs, influencing solubility, stability, and the spatial arrangement of the final PROTAC molecule.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 262.30 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 57-58 °C[3]
Boiling Point 480.2 ± 30.0 °C (Predicted)[3]
Density 1.389 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO and other organic solvents. Quantitative solubility data in water is not readily available.[1][4]
logP (Predicted) Data not readily available
pKa (Predicted) Data not readily available
Stability Sulfonate esters are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under basic conditions.[5][6]

Role in PROTAC Technology

This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7][8]

The PEG component of the this compound linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[8] The two terminal mesylate groups are excellent leaving groups, allowing for facile covalent attachment to nucleophilic functional groups (such as amines or thiols) present on the POI and E3 ligase ligands.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical PROTAC development workflow.

Synthesis of this compound (oxybis(ethane-2,1-diyl) dimethanesulfonate)

This protocol is adapted from general procedures for the mesylation of polyethylene glycols.

Materials:

  • Diethylene glycol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine or pyridine (2.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure oxybis(ethane-2,1-diyl) dimethanesulfonate.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the key steps in developing a PROTAC using a bifunctional linker like this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with nucleophile) Coupling1 First Coupling (POI Ligand + Linker) POI_Ligand->Coupling1 E3_Ligand E3 Ligand (with nucleophile) Coupling2 Second Coupling (Intermediate + E3 Ligand) E3_Ligand->Coupling2 Linker This compound Linker->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Molecule Final PROTAC Molecule Coupling2->PROTAC_Molecule Purification Purification (HPLC) PROTAC_Molecule->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) Purification->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Ubiquitination_Assay Target Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Downstream_Effects Analysis of Downstream Signaling & Phenotypic Effects Cell_Treatment->Downstream_Effects DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

References

Solubility Profile of m-PEG2-MS in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)2-methanesulfonate (m-PEG2-MS). The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This guide includes qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Core Data: Solubility Summary

SolventCommon AbbreviationQualitative Solubility
ChloroformCHCl₃Soluble
DichloromethaneDCMSoluble
DimethylformamideDMFSoluble
Dimethyl SulfoxideDMSOSoluble
WaterH₂OSoluble
Alcohols (e.g., Ethanol)-Less Soluble
Toluene-Less Soluble
Ether (e.g., Diethyl Ether)-Not Soluble

Table 1: Qualitative solubility of m-PEG-Mesylate in various solvents. Data is based on product information from Creative PEGWorks and general knowledge of PEG solubility.[2]

It is also noted that Dimethyl Sulfoxide (DMSO) is considered a particularly effective solvent for PEG compounds, even more so than water[3][4].

Experimental Protocol: Determination of this compound Solubility

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.2 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

  • Separation of Saturated Solution:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is achieved.

    • Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC.

  • Calculation:

    • Calculate the solubility in terms of mass per volume (e.g., mg/mL) by dividing the mass of the dissolved this compound by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_result Result A Weigh excess this compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.2 µm) D->E F Gravimetric analysis (evaporation) E->F G Instrumental analysis (e.g., HPLC) E->G H Calculate Solubility (mg/mL) F->H G->H

Caption: Workflow for determining the solubility of this compound.

References

The Role of the Methanesulfonyl Group in m-PEG2-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers has become a cornerstone in the design of advanced therapeutics and research tools, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of functionalized PEG reagents, m-PEG2-MS, or methoxy-PEG2-methanesulfonate, offers a unique set of properties centered around the reactivity of its terminal methanesulfonyl group. This technical guide provides an in-depth exploration of the fundamental role of the methanesulfonyl group in this compound, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation, supported by experimental protocols and quantitative data.

Introduction to this compound and the Methanesulfonyl Group

This compound is a heterobifunctional linker molecule comprising a methoxy-terminated diethylene glycol (PEG2) chain and a terminal methanesulfonyl (mesylate) group. The PEG component imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The core functionality of this compound, however, lies in the chemical reactivity of the methanesulfonyl group.

The methanesulfonyl group, often abbreviated as Ms, is an excellent leaving group in nucleophilic substitution reactions. This property is attributed to the ability of the sulfonate ester to stabilize the negative charge that develops on the oxygen atom during the transition state and upon its departure as the methanesulfonate anion. This anion is a weak base, making it a very stable leaving group and thus facilitating the reaction.

The Methanesulfonyl Group as a Reactive Handle for Bioconjugation

The primary role of the methanesulfonyl group in this compound is to serve as an electrophilic site for covalent bond formation with nucleophilic residues on biomolecules, such as proteins and peptides. This process, known as PEGylation, is a widely used strategy to improve the therapeutic properties of biomolecules.

Reaction with Amine Groups

Primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, are common targets for PEGylation. The reaction of this compound with an amine proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon atom adjacent to the sulfonate ester, displacing the methanesulfonate leaving group and forming a stable secondary or tertiary amine linkage.

Reaction Scheme:

R-NH₂ + CH₃O-(CH₂CH₂)₂-O-SO₂CH₃ → R-NH-(CH₂CH₂)₂-O-CH₃ + CH₃SO₃⁻ + H⁺

This reaction is typically carried out under basic conditions (pH > 8) to ensure that a significant portion of the amine groups are deprotonated and thus nucleophilic.

Reaction with Thiol Groups

The thiol group of cysteine residues is another important target for bioconjugation due to its high nucleophilicity, especially in its deprotonated thiolate form. The reaction of this compound with a thiol follows a similar SN2 pathway to that of amines, resulting in the formation of a stable thioether bond.

Reaction Scheme:

R-SH + CH₃O-(CH₂CH₂)₂-O-SO₂CH₃ → R-S-(CH₂CH₂)₂-O-CH₃ + CH₃SO₃⁻ + H⁺

To facilitate this reaction, a pH above the pKa of the cysteine thiol (typically around 8.5) is preferred to generate the more reactive thiolate anion.

Advantages of the Methanesulfonyl Group in PEG Linkers

The choice of the reactive group on a PEG linker is critical for the successful synthesis of bioconjugates. The methanesulfonyl group in this compound offers several advantages over other common functionalities:

  • High Reactivity: Mesylates are generally more reactive than tosylates and halides, allowing for faster conjugation reactions under milder conditions.[3]

  • Good Stability: While highly reactive towards strong nucleophiles, the sulfonate ester is relatively stable to hydrolysis under neutral and acidic conditions, providing a good shelf-life for the reagent and better control over the conjugation reaction compared to more labile esters like N-hydroxysuccinimide (NHS) esters.[4][5]

  • Formation of Stable Linkages: The resulting amine and thioether bonds formed upon reaction are highly stable under physiological conditions, ensuring the integrity of the bioconjugate.

Quantitative Data and Experimental Protocols

The efficiency and kinetics of bioconjugation reactions are crucial for producing well-defined and reproducible products. The following tables summarize key quantitative data related to the properties of this compound and its reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compound (probable)C₆H₁₄O₅S198.24N/A
Ms-PEG2-MSC₆H₁₄O₇S₂262.3034604-52-9[6]
m-PEG2-acidC₆H₁₂O₄148.16149577-05-9[7]
m-PEG2-amineC₅H₁₃NO₂119.1631576-51-9[8]
m-PEG2-NHS esterC₁₀H₁₅NO₆245.231127247-34-0[9]

Table 2: Comparison of Leaving Group Abilities

Leaving GrouppKa of Conjugate AcidRelative Reactivity (approx.)
Methanesulfonate (Mesylate)-1.9High
p-Toluenesulfonate (Tosyl)-2.8Medium-High
Chloride-7Medium
N-Hydroxysuccinimide4.5High (but prone to hydrolysis)
Experimental Protocol: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible amine or thiol groups. Optimization of reaction conditions may be necessary for specific proteins.

Materials:

  • This compound

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.5 for amines; Tris buffer, pH 8.0-9.0 for thiols)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine for amine reactions; 1 M 2-mercaptoethanol or dithiothreitol for thiol reactions)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve this compound

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if targeting lysine residues.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to the desired stock concentration (e.g., 100 mM).

  • Conjugation Reaction: Add the this compound solution to the protein solution with gentle stirring. The molar excess of this compound over the protein will depend on the number of desired modifications and the reactivity of the target residues. A starting point is typically a 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Remove unreacted this compound and quenching reagent by SEC or dialysis against a suitable storage buffer.

  • Analysis: Characterize the resulting conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to determine the degree of PEGylation.

Application in PROTACs: The Role of the this compound Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.

This compound serves as a valuable building block in the synthesis of PROTACs. The methanesulfonyl group provides a reactive handle to conjugate the PEG linker to one of the binding moieties, typically through a nucleophilic amine or thiol group on the ligand. The other end of the PEG chain is then functionalized to react with the second binding moiety.

Signaling Pathway Example: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[6][] PROTACs have been developed to target BTK for degradation. A PROTAC targeting BTK typically consists of a BTK inhibitor, a linker, and a ligand for an E3 ligase such as Cereblon (CRBN).[7] The PEG linker, often assembled using reagents like this compound, plays a crucial role in positioning the BTK and CRBN proteins for efficient ubiquitination.

BTK_PROTAC_Pathway cluster_0 PROTAC-Mediated BTK Degradation cluster_1 Downstream Signaling Inhibition BTK BTK Protein Ternary_Complex BTK-PROTAC-CRBN Ternary Complex BTK->Ternary_Complex Binding PROTAC BTK-PEG-CRBN Ligand (PROTAC) PROTAC->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Binding Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation BCR_Signaling B-Cell Receptor Signaling Pathway Degraded_BTK->BCR_Signaling Inhibition Cell_Survival B-Cell Proliferation and Survival BCR_Signaling->Cell_Survival

PROTAC-mediated degradation of BTK protein.
Experimental Workflow: PROTAC Synthesis and Evaluation

The synthesis and evaluation of a PROTAC involves a multi-step process, where linkers like this compound are utilized in the initial stages.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Start Start Ligand1_Func Functionalize Target Ligand Start->Ligand1_Func Linker_Synth Synthesize Linker (e.g., using this compound) Start->Linker_Synth Ligand2_Func Functionalize E3 Ligase Ligand Start->Ligand2_Func Conjugation1 Conjugate Linker to Ligand 1 Ligand1_Func->Conjugation1 Linker_Synth->Conjugation1 Conjugation2 Conjugate Linker-Ligand 1 to Ligand 2 Ligand2_Func->Conjugation2 Conjugation1->Conjugation2 Purification Purify PROTAC Conjugation2->Purification InVitro_Assay In Vitro Assays (Binding, Ternary Complex) Purification->InVitro_Assay Cell_Based_Assay Cell-Based Assays (Degradation, Cytotoxicity) InVitro_Assay->Cell_Based_Assay InVivo_Study In Vivo Studies (Pharmacokinetics, Efficacy) Cell_Based_Assay->InVivo_Study End End InVivo_Study->End

A typical workflow for PROTAC design and evaluation.

Conclusion

The methanesulfonyl group in this compound is a highly effective reactive moiety for bioconjugation, offering a combination of high reactivity, stability, and the ability to form robust covalent bonds with nucleophilic groups on biomolecules. These characteristics make this compound a valuable tool for the synthesis of PEGylated proteins and peptides, and a critical component in the construction of complex therapeutic modalities such as PROTACs. A thorough understanding of the chemistry of the methanesulfonyl group is essential for its successful application in drug discovery and development.

References

The Ultimate Guide to PEG Linkers in Bioconjugation: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile. The covalent attachment of PEG chains changes the physical and chemical properties of the biomedical molecule, such as its conformation, electrostatic binding, and hydrophobicity.[2]

The core principle behind these benefits is the ability of the flexible PEG polymer to create a large hydrodynamic volume, effectively forming a protective hydrophilic shield around the conjugated molecule. Each repeating ethylene oxide unit of a PEG chain can bind 2-3 water molecules, contributing to this hydration shell.[3] This shield sterically hinders the approach of other molecules, including proteolytic enzymes and antibodies, and increases the overall size of the conjugate, which is key to its enhanced in vivo performance.

Key Advantages of Using PEG Linkers

The application of PEG linkers in bioconjugation offers a multitude of advantages that address common challenges in drug development:

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule significantly reduces its rate of renal clearance through glomerular filtration.[1][4] This leads to a longer circulation time in the bloodstream, which can allow for less frequent dosing, improving patient compliance and quality of life.[4][5] PEGs with a molecular weight of less than 6 kDa can undergo unrestricted renal ultrafiltration, while larger PEGs are cleared more slowly.[4]

  • Enhanced Stability: The protective layer created by the PEG chain shields the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][6]

  • Reduced Immunogenicity and Antigenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of it being recognized by the immune system and triggering an immune response.[1][4][6] This is particularly crucial for non-human derived proteins or chronically administered biologics.

  • Increased Solubility: PEG's hydrophilic nature can significantly increase the solubility of hydrophobic drugs or proteins, making them more suitable for intravenous administration and preventing aggregation.[1][6]

The logical relationship between the properties of PEG and the resulting benefits for the bioconjugate is illustrated in the diagram below.

PEG_Principles cluster_properties PEG Properties cluster_effects Physicochemical Effects cluster_benefits Therapeutic Benefits Prop1 Hydrophilic Effect1 Forms Hydration Shell Prop1->Effect1 Prop2 Large Hydrodynamic Volume Effect2 Increases Molecular Size Prop2->Effect2 Prop3 Flexible & Uncharged Backbone Effect3 Masks Surface Epitopes Prop3->Effect3 Effect4 Steric Hindrance Prop3->Effect4 Prop4 Biocompatible Benefit3 Reduced Immunogenicity Prop4->Benefit3 Benefit1 Increased Solubility Effect1->Benefit1 Improves interaction with aqueous media Benefit2 Prolonged Circulation Half-Life Effect2->Benefit2 Reduces renal clearance Effect3->Benefit3 Shields from immune recognition Benefit4 Enhanced Stability Effect4->Benefit4 Protects from proteolytic enzymes

Caption: Core principles of PEGylation, linking PEG properties to therapeutic benefits.

Types of PEG Linkers and Conjugation Chemistries

The versatility of PEGylation stems from the wide variety of available PEG linker architectures and reactive functional groups. The choice of linker depends on the target biomolecule, the desired properties of the final conjugate, and the specific functional groups available for reaction.

PEG Linker Architectures
  • Linear PEGs: These are the simplest form, consisting of a straight chain with functional groups at one or both ends.[7] They are predictable and cost-effective, making them ideal for many standard applications.[7]

  • Branched PEGs: These structures feature multiple PEG arms extending from a central core.[7] They provide superior shielding effects, which can lead to even greater increases in circulation time and a more pronounced reduction in immunogenicity compared to linear PEGs of the same total molecular weight.[7][8]

  • Cleavable PEGs: These linkers are designed with a moiety that can be broken under specific physiological conditions (e.g., pH change, presence of specific enzymes). This allows for the controlled release of the unmodified parent drug at the target site, which can be advantageous if the PEG chain hinders the molecule's biological activity.

The different architectures of PEG linkers offer distinct advantages for bioconjugation strategies.

Caption: Common PEG linker architectures used in bioconjugation.
Common Conjugation Chemistries

The covalent attachment of PEG linkers is achieved by using PEGs functionalized with reactive groups that target specific amino acid side chains on a protein.

  • Amine-Reactive (Lysine) PEGylation: This is the most common approach due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are widely used functional groups that react with primary amines (the ε-amino group of lysine or the N-terminus) under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.

  • Thiol-Reactive (Cysteine) PEGylation: This method offers more site-specificity as cysteine residues are less abundant than lysines. Maleimide-functionalized PEGs react specifically with free sulfhydryl (-SH) groups on cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond.

  • Click Chemistry: Bioorthogonal reactions, such as copper-free click chemistry involving DBCO (dibenzocyclooctyne) and azide groups, provide very high specificity and efficiency, allowing for conjugation in complex biological media without side reactions.

Quantitative Data on the Effects of PEGylation

The extent to which PEGylation modifies a bioconjugate's properties is highly dependent on the size and architecture of the PEG linker. The following tables summarize quantitative data from various studies to illustrate these effects.

Effect of PEG Size and Structure on Pharmacokinetics

A primary goal of PEGylation is to extend the circulation half-life of a therapeutic. This is achieved by increasing the molecule's size to reduce renal clearance.

Drug/ProteinPEG Linker Type & SizeElimination Half-Life (t½)Fold Increase in t½Reference
Interferon-α Unmodified~2-3 hours-[5]
Linear, 5 kDa~20 hours~7-10x[5]
Linear, 12 kDa~40 hours~13-20x[5]
Branched, 40 kDa~60-80 hours~20-40x[5]
rhTIMP-1 Unmodified1.1 hours-[9][10]
Linear, 20 kDa28 hours~25x[9][10]
Pegylated Peptide Linear, ~30 kDa (Total M_r 70k)8.0 hours-[11]
Linear, ~90 kDa (Total M_r 150k)17.7 hours2.2x[11]
Bovine Serum Albumin (BSA) in PLGA NPs Unmodified13.6 minutes-[12]
PEGylated NPs4.5 hours~20x[12]

Data compiled from multiple sources and may involve different experimental models. Direct comparison should be made with caution.

Effect of PEGylation on Solubility and Stability

PEGylation is an effective strategy for increasing the solubility of hydrophobic molecules and enhancing stability.

MoleculePEG ModificationChange in PropertyQuantitative MeasureReference
PSMA Inhibitor Unmodified-LogD7.4 = -2.64[13]
PEG8 linkerIncreased HydrophilicityLogD7.4 = -4.23[13]
Glucagon Unmodified--[14]
2.2 kDa (Linear & Branched)Decreased surface adsorptionPEGylation reduced the number of molecules adsorbing per unit of surface area.[14]
Effect of PEGylation on Immunogenicity

While PEG itself is considered to have low immunogenicity, the attachment of PEG can shield the protein from the immune system. However, in some cases, antibodies can be generated against the PEG moiety itself.

ProteinPEG ModificationEffect on ImmunogenicityKey FindingReference
Therapeutic Proteins (General) Linear vs. Branched PEGReduced ImmunogenicityLarge branched PEGs provide a more marked reduction in immunogenicity compared to small linear PEGs.[4]
Tetanus Toxoid (TT) Linear 5 kDa vs 20 kDaAnti-PEG ResponseHigher molecular weight mPEG elicited a stronger anti-PEG antibody response.[2]
Tetanus Toxoid (TT) Linear 20 kDa vs Branched 20 kDaAnti-PEG ResponseBranching of mPEG had an insignificant effect on the anti-PEG immune response.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for two of the most common PEGylation reactions. It is crucial to optimize these protocols for each specific protein and PEG reagent.

Protocol 1: PEGylation of a Protein via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.

Materials:

  • Protein to be PEGylated (e.g., IgG antibody)

  • PEG-NHS ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve or buffer-exchange the protein into 0.1 M PBS, pH 7.4. The protein concentration should typically be between 1-10 mg/mL.

    • Ensure the buffer contains no primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Preparation of PEG-NHS Ester Solution:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. The NHS-ester moiety hydrolyzes readily in aqueous solutions, so do not prepare stock solutions for storage.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point for IgG).

    • Add the calculated volume of the PEG-NHS ester solution to the stirred protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. The optimal time may vary.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes. This will hydrolyze any unreacted PEG-NHS ester.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts from the conjugate.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10-30 kDa for proteins > 50 kDa).

    • Size-Exclusion Chromatography (SEC): For higher purity and faster separation, use an SEC column appropriate for the size of the PEGylated conjugate.

  • Characterization and Storage:

    • Analyze the conjugate using SDS-PAGE (which will show a size shift), SEC, and/or Mass Spectrometry to determine the degree of PEGylation.

    • Store the purified PEGylated protein under the same conditions as the original, unmodified protein.

The workflow for a typical NHS-ester PEGylation experiment is depicted below.

NHS_Workflow Start Start PrepProtein Prepare Protein (1-10 mg/mL in PBS, pH 7.4) Start->PrepProtein PrepPEG Prepare 10 mM PEG-NHS Stock in DMSO/DMF (Use immediately) Start->PrepPEG Reaction Combine Protein and PEG-NHS (e.g., 20-fold molar excess) Incubate RT for 30-60 min PrepProtein->Reaction PrepPEG->Reaction Quench Quench Reaction (e.g., add Tris buffer) Reaction->Quench Purify Purify Conjugate (Dialysis or SEC) Quench->Purify Analyze Characterize Product (SDS-PAGE, SEC, MS) Purify->Analyze Store Store Purified Conjugate Analyze->Store End End Store->End

Caption: Experimental workflow for protein PEGylation using NHS-ester chemistry.
Protocol 2: PEGylation of a Protein via Maleimide Chemistry

This protocol is for the site-specific conjugation of a PEG-Maleimide to a protein's free cysteine residues.

Materials:

  • Thiol-containing protein (may require reduction of disulfide bonds)

  • PEG-Maleimide reagent

  • Thiol-free buffer: Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5

  • Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Purification system (as in Protocol 1)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve or buffer-exchange the protein into a degassed, thiol-free buffer (e.g., PBS + EDTA, pH 7.0). EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by desalting or dialysis before adding the PEG-Maleimide.

  • Preparation of PEG-Maleimide Solution:

    • Prepare a stock solution (e.g., 10 mM) of PEG-Maleimide in a suitable solvent (e.g., the conjugation buffer, DMSO, or DMF) immediately before use.

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

    • Incubate the reaction mixture, protected from light, for 2-4 hours at room temperature or overnight at 4°C. The maleimide group can hydrolyze at pH > 7.5, so maintaining the pH is critical.

  • Quenching the Reaction (Optional):

    • To quench unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification and Analysis:

    • Purify the PEGylated conjugate using dialysis or size-exclusion chromatography to remove excess PEG reagent and byproducts.

    • Characterize the final product using methods like SDS-PAGE, SEC, and Mass Spectrometry to confirm conjugation and purity.

Conclusion and Future Outlook

PEGylation has proven to be an indispensable tool in drug development, transforming the therapeutic potential of numerous proteins, peptides, and small molecules.[5] By judiciously selecting the PEG linker's architecture, molecular weight, and conjugation chemistry, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug to enhance its efficacy and safety profile. While challenges such as the potential for anti-PEG antibody formation exist, ongoing innovations in PEG chemistry, including the development of new linker designs and site-specific conjugation techniques, continue to expand the capabilities of this powerful platform.[15] As our understanding of the structure-function relationships of PEGylated bioconjugates deepens, PEG linkers will undoubtedly remain a central technology in the creation of next-generation therapeutics.

References

The Pivotal Role of the Linker in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] While the ligands provide specificity for the POI and a particular E3 ligase, the linker is a critical determinant of the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4]

The linker's role extends far beyond that of a simple spacer. Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the POI.[1] Conversely, a suboptimal linker can lead to steric hindrance, unstable ternary complexes, or off-target effects, underscoring the necessity of rational linker design in the development of potent and selective PROTACs.[5]

Mechanism of Action: The Linker as a Molecular Matchmaker

The catalytic mechanism of a PROTAC is a cyclical process orchestrated by the linker.[]

  • Ternary Complex Formation : The PROTAC, upon entering the cell, simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[1][7] The linker's flexibility and length are crucial in enabling this dual binding and influencing the relative orientation of the two proteins.[5]

  • Ubiquitination : Within the ternary complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.[]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[]

  • PROTAC Recycling : Following degradation of the POI, the PROTAC is released and can engage in another cycle of binding and degradation, allowing it to act substoichiometrically.[3][]

PROTAC_Mechanism_of_Action

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a significant impact on the physicochemical properties and biological activity of the PROTAC.[1][2]

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow for conformational sampling to achieve a productive ternary complex.[1]

  • Alkyl Chains : Simple hydrocarbon chains of varying lengths are a common starting point.[1] They offer a high degree of conformational freedom.

  • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[2][8] The repeating ethylene glycol units impart hydrophilicity.[8]

Rigid Linkers

Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which can reduce the entropic penalty of binding and improve selectivity.[1]

  • Cyclic Structures : Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[1]

  • Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1]

"Smart" or Functional Linkers

Recent advancements have led to the development of linkers with additional functionalities, such as photoswitchable linkers that allow for spatiotemporal control of PROTAC activity.[9]

Quantitative Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1] A linker that is too short may cause steric hindrance, while a linker that is too long may lead to an unstable ternary complex.[1] The optimal linker length often falls within a narrow range, creating a "sweet spot" for maximal degradation.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαCRBNPEG/Alkyl16~1>90[1]
p38αVHLPEG/Alkyl15-17~10>80[1]
BRD4VHLPEG122.5>95[10]
IRAK4CRBNPEG/Alkyl12-16~5>90[11]

Experimental Protocols

Ternary Complex Formation Assay (AlphaLISA)

This protocol outlines a general method for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology.

Materials:

  • Recombinant tagged POI (e.g., GST-tagged)

  • Recombinant tagged E3 ligase complex (e.g., Flag-tagged CRBN/DDB1)

  • PROTAC of interest

  • AlphaLISA buffer

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA streptavidin-coated donor beads

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Methodology:

  • Reagent Preparation : Reconstitute and dilute the recombinant tagged POI and E3 ligase complex in AlphaLISA buffer to their final desired concentrations. Prepare a serial dilution of the PROTAC.[11]

  • Assay Plate Setup : In a 384-well plate, add the POI, E3 ligase complex, and the serially diluted PROTAC.[11]

  • Ternary Complex Formation : Incubate the plate for 1 hour at room temperature to allow for the formation of the ternary complex.[11]

  • Bead Addition : Add the AlphaLISA acceptor beads and donor beads to the wells.[11]

  • Incubation : Incubate the plate for 1 hour at room temperature in the dark.[11]

  • Data Acquisition : Read the plate on an AlphaScreen-compatible plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.[11]

AlphaLISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Reagents Prepare Reagents: - Tagged POI - Tagged E3 Ligase - PROTAC Dilutions Mix Mix POI, E3 Ligase, and PROTAC in Plate Reagents->Mix Incubate1 Incubate 1 hr (Ternary Complex Formation) Mix->Incubate1 AddBeads Add AlphaLISA Acceptor & Donor Beads Incubate1->AddBeads Incubate2 Incubate 1 hr (Dark) AddBeads->Incubate2 Read Read Plate on AlphaScreen Reader Incubate2->Read

Protein Degradation Assay (Western Blot)

This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[9]

  • Cell Lysis : Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[3]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

  • Sample Preparation and SDS-PAGE : Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[3]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[9]

    • Wash the membrane with TBST.[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane with TBST.[9]

  • Detection and Analysis :

    • Apply the chemiluminescent substrate to the membrane.[3]

    • Capture the signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software.[9]

    • Normalize the intensity of the POI band to the loading control band.[9]

    • Calculate the percentage of protein degradation relative to the vehicle control.

Rational Linker Design: A Logical Approach

The design of an effective PROTAC linker is an iterative process that involves balancing multiple parameters. A logical workflow can guide the optimization process.

Linker_Design_Logic Start Define POI and E3 Ligase Initial_Design Initial Linker Design (Vary Length & Composition) Start->Initial_Design Synthesis Synthesize PROTAC Library Initial_Design->Synthesis Ternary_Assay Ternary Complex Assay (e.g., AlphaLISA) Synthesis->Ternary_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Data_Analysis Analyze DC50, Dmax, and Ternary Complex Formation Ternary_Assay->Data_Analysis Degradation_Assay->Data_Analysis Decision Optimal Linker Identified? Data_Analysis->Decision Refine_Design Refine Linker Design (Solubility, Permeability) Decision->Refine_Design No Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Refine_Design->Synthesis

Conclusion

The linker is a pivotal component of a PROTAC molecule, with a profound impact on its biological activity. A deep understanding of the interplay between linker length, composition, and the formation of a stable and productive ternary complex is essential for the rational design of effective protein degraders. The systematic evaluation of these parameters, guided by robust biophysical and cell-based assays, will continue to be a cornerstone of PROTAC development, unlocking the full therapeutic potential of this exciting modality. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies, promising to accelerate the discovery of next-generation protein degraders.[8]

References

Technical Guide: Storage and Handling of m-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical recommendations for the proper storage and handling of m-PEG2-MS (2-(2-methoxyethoxy)ethyl methanesulfonate), a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure the compound's integrity, stability, and performance in research and drug development applications.

Overview and Chemical Profile

This compound is a hydrophilic polyethylene glycol (PEG) derivative containing a terminal methoxy group and a mesylate functional group. The mesylate is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, which is a key feature for its use in bioconjugation. Its PEG spacer enhances solubility in aqueous media.

Chemical Structure:

  • IUPAC Name: 2-(2-methoxyethoxy)ethyl methanesulfonate

  • CAS Number: 60696-83-5

  • Molecular Formula: C₆H₁₄O₅S

  • Molecular Weight: 198.24 g/mol

Storage Recommendations

Proper storage of this compound is crucial to prevent degradation and maintain its chemical integrity. The following conditions are recommended based on its chemical properties and information for structurally similar compounds.

Quantitative Storage Condition Summary:

FormStorage ConditionDuration
Solid Powder Long-term: -20°C, dry and dark environment.Up to 3 years+
Short-term: 0 - 4°C, dry and dark.Days to weeks
In Solvent -80°CUp to 1 year
Shipping Ambient temperature or with blue ice.Stable for weeks

Data synthesized from supplier recommendations for this compound and its analogs.[1][2]

Handling Protocols

Due to its reactivity and potential sensitivity to environmental factors, specific handling procedures should be followed. This compound is likely to be hygroscopic (moisture-sensitive), light-sensitive, and susceptible to degradation by strong oxidizing agents and nucleophiles.

General Handling
  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination.

Protocol for Handling a Hygroscopic Compound

This compound is expected to be hygroscopic. Moisture can lead to hydrolysis of the mesylate group, rendering the compound inactive for its intended conjugation reactions.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For applications requiring stringent anhydrous conditions, handle the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).

  • Storage: Store the compound in a tightly sealed container, preferably with a desiccant. For frequent use, consider aliquoting the powder into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Protocol for Handling a Light-Sensitive Compound

Exposure to light, particularly UV light, can potentially lead to the degradation of PEG compounds.

  • Appropriate Containers: Store this compound in amber glass vials or wrap clear vials with aluminum foil to protect from light.[3][4]

  • Minimize Exposure: During handling and experimental procedures, minimize the exposure of the compound (both in solid form and in solution) to direct light. Work in a dimly lit area when possible.[3]

  • Solutions: Protect solutions containing this compound from light by using amber-colored volumetric flasks or by wrapping the container in foil.

Reconstitution and Solution Storage

Protocol for Reconstitution:

  • Solvent Selection: Choose an appropriate anhydrous solvent. This compound is soluble in dimethyl sulfoxide (DMSO).[2] Ensure the solvent is of high purity and low water content.

  • Procedure:

    • Equilibrate the this compound vial to room temperature as described above.

    • Under an inert atmosphere if necessary, add the desired volume of anhydrous solvent to the vial.

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

Storage of Stock Solutions:

  • Store stock solutions at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months).[1][2]

  • Use tightly sealed vials with a secure cap (e.g., with a PTFE liner) to prevent solvent evaporation and moisture ingress.

  • It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing robust analytical methods.

  • Hydrolysis: The mesylate group is susceptible to hydrolysis, especially in the presence of moisture, which will yield the corresponding alcohol (m-PEG2-OH) and methanesulfonic acid. This is a primary concern as it inactivates the molecule for its intended use in conjugation.

  • Oxidative Degradation: Like other polyethylene glycols, the polyether backbone can undergo oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions. Degradation can lead to chain scission and the formation of impurities such as formaldehyde and formic acid, which can react with other molecules in a formulation.

Safety and Disposal

  • Safety: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention. A comprehensive Safety Data Sheet (SDS) for a similar PEG derivative should be consulted for detailed safety information.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Visualized Workflow: this compound in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates the general workflow for its use.

PROTAC_Synthesis_Workflow reagent reagent intermediate intermediate process process final_product final_product poi_ligand Ligand for Protein of Interest (POI) reaction1 Conjugation Step 1 poi_ligand->reaction1 e3_ligand Ligand for E3 Ubiquitin Ligase reaction2 Conjugation Step 2 e3_ligand->reaction2 mpeg_ms This compound (Linker Precursor) mpeg_ms->reaction1 linker_poi Linker-POI Conjugate reaction1->linker_poi linker_poi->reaction2 protac Final PROTAC Molecule reaction2->protac

Caption: Workflow for PROTAC synthesis using this compound as a linker precursor.

Logical Relationship: Storage and Handling Considerations

The following diagram outlines the logical flow for making decisions on the storage and handling of this compound based on its chemical properties.

Storage_Handling_Logic property property action action precaution precaution prop1 Hygroscopic action1 Store in Desiccator prop1->action1 action2 Use Inert Atmosphere prop1->action2 prop2 Light-Sensitive action3 Store in Amber Vials / Foil prop2->action3 action4 Work in Dim Light prop2->action4 prop3 Thermally Labile action5 Refrigerate (-20°C Long-term) prop3->action5 action6 Freeze Solutions (-80°C) prop3->action6 precaution1 Prevent Hydrolysis action1->precaution1 action2->precaution1 precaution2 Prevent Photodegradation action3->precaution2 action4->precaution2 precaution3 Prevent Thermal Degradation action5->precaution3 action6->precaution3

Caption: Decision-making flow for this compound storage based on its properties.

References

Methodological & Application

Application Note: Protocol for the Use of m-PEG2-MS in PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3][4]

This application note provides a detailed protocol for the use of m-PEG2-MS, a methoxy-terminated di-ethylene glycol linker activated with a methanesulfonyl (mesylate) group, in the synthesis of PROTACs. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with common functional groups found on POI and E3 ligase ligands, such as amines and phenols, to form stable ether or amine linkages.

Principle of Reaction

The synthesis of a PROTAC using this compound involves a two-step sequential nucleophilic substitution. First, a ligand bearing a nucleophilic functional group (e.g., a primary or secondary amine, or a phenol) is reacted with this compound. The nucleophile displaces the mesylate group, forming a stable covalent bond with the PEG linker. This intermediate is then purified and subsequently reacted with the second ligand, which also possesses a suitable functional group for conjugation. This modular approach allows for the flexible and efficient assembly of PROTACs.[3]

Materials and Equipment

  • This compound (1-(2-methoxyethoxy)-2-(methylsulfonyloxy)ethane)

  • POI-ligand with a nucleophilic handle (e.g., -NH2, -OH)

  • E3 ligase-ligand with a suitable functional group for subsequent conjugation

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Potassium carbonate (K2CO3)

  • Sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Ligand Containing a Primary or Secondary Amine

This protocol describes the N-alkylation of a ligand containing an amine functional group.

1. Reaction Setup: a. Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

2. Reaction: a. Slowly add the this compound solution to the ligand solution under an inert atmosphere. b. Stir the reaction mixture at 50-60 °C. c. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired PEGylated ligand.

Protocol 2: Conjugation of this compound to a Ligand Containing a Phenolic Hydroxyl Group

This protocol outlines the O-alkylation of a ligand with a phenolic hydroxyl group.

1. Reaction Setup: a. Dissolve the phenol-containing ligand (1.0 eq) in anhydrous DMF. b. Add a mild base such as K2CO3 (3.0 eq) to the solution. c. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

2. Reaction: a. Slowly add the this compound solution to the ligand solution under an inert atmosphere. b. Stir the reaction mixture at 60-80 °C. c. Monitor the reaction progress by LC-MS (typically 6-24 hours).

3. Work-up and Purification: a. Cool the reaction mixture and filter to remove the inorganic base. b. Dilute the filtrate with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate. d. Purify the crude product by flash column chromatography or preparative RP-HPLC.

Data Presentation

The following table summarizes representative data for the synthesis of a hypothetical PROTAC using the this compound linker.

StepReactionReactants (molar ratio)SolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1N-alkylation of POI-NH2POI-NH2 : this compound (1 : 1.2)DMFDIPEA601275>95%
2Amide couplingPOI-PEG-NH2 : E3-COOH (1 : 1.1)DMFHATU/DIPEA25485>98%
1'O-alkylation of POI-OHPOI-OH : this compound (1 : 1.2)DMFK2CO3701868>95%
2'Click ReactionPOI-PEG-N3 : E3-alkyne (1 : 1)tBuOH/H2OCuSO4/Ascorbate25892>99%

Visualizations

PROTAC Synthesis Workflow using this compound

The following diagram illustrates the general workflow for synthesizing a PROTAC using an this compound linker, starting with either an amine or phenol-containing ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: PROTAC Assembly Ligand_A_NH2 Ligand A (-NH2) Intermediate_NH Ligand A-NH-PEG2-OMe Ligand_A_NH2->Intermediate_NH DIPEA, DMF Ligand_A_OH Ligand A (-OH) Intermediate_O Ligand A-O-PEG2-OMe Ligand_A_OH->Intermediate_O K2CO3, DMF mPEG2MS This compound mPEG2MS->Intermediate_NH mPEG2MS->Intermediate_O Final_PROTAC Final PROTAC Intermediate_NH->Final_PROTAC Coupling Intermediate_O->Final_PROTAC Coupling Ligand_B Ligand B (E3 or POI) Ligand_B->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_MoA PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Degradation Degradation POI->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The this compound linker is a versatile and efficient tool for the synthesis of PROTACs. Its reactivity towards common nucleophiles allows for the straightforward and modular assembly of these complex molecules. The protocols provided herein offer a solid foundation for researchers to incorporate this linker into their PROTAC design and development workflows. The hydrophilic nature of the PEG moiety can contribute to improved solubility and pharmacokinetic profiles of the final PROTAC, making this compound an attractive option for drug discovery programs.[4][5] As with any PROTAC synthesis, optimization of linker length and attachment points is crucial for achieving optimal degradation efficacy.[2]

References

Application Notes and Protocols: m-PEG2-MS for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[1][2][3] The notation "m-PEG2-MS" typically refers to a methoxy-polyethylene glycol derivative with two ethylene glycol units, where "MS" signifies the use of mass spectrometry for characterization of the resulting conjugate. The reactive group attached to the m-PEG2 moiety determines its target specificity on the protein surface. This document provides detailed protocols and application notes for site-specific protein modification using m-PEG2 derivatives, focusing on the two most common targets: primary amines (e.g., lysine residues) and free thiols (cysteine residues).

Principle of Site-Specific Modification

Site-specific modification aims to attach a PEG molecule to a predetermined location on a protein. This is crucial for preserving the protein's biological activity, which might be compromised by random modification.[4] Site-specificity can be achieved by targeting unique, naturally occurring amino acids or by genetically engineering specific residues, such as cysteine, into the protein sequence.[4] The choice of the reactive m-PEG2 derivative is dictated by the target amino acid. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines, while maleimide groups are selective for thiol groups.[3][5]

Applications

The use of m-PEG2 linkers in protein modification has significant applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6][7][8] In ADCs, a potent cytotoxic drug is conjugated to a monoclonal antibody, and hydrophilic linkers like PEG can improve the stability and in vivo performance of the ADC.[7][8] PEGylation is also employed to enhance the therapeutic properties of various proteins and peptides.[1][3]

I. Modification of Primary Amines (Lysine Residues) with m-PEG2-NHS Ester

This section details the protocol for modifying primary amine groups on a protein using an m-PEG2-NHS ester. The NHS ester reacts with the ε-amino group of lysine residues and the N-terminal α-amino group to form a stable amide bond.[1][5]

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

Experimental Workflow

Workflow_Amine_Modification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis P Protein Solution (in amine-free buffer) M Mix Protein and m-PEG2-NHS Ester P->M R m-PEG2-NHS Ester (dissolved in DMSO) R->M I Incubate (e.g., RT, 1-2 hours) M->I PU Purify Conjugate (e.g., SEC, IEX) I->PU A Characterize by LC-MS PU->A Reaction_Mechanism_Thiol cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-mPEG2 (Thioether Bond) Protein_SH->Conjugate + mPEG_Mal m-PEG2-Maleimide mPEG_Mal->Conjugate Michael Addition pH 6.5-7.5

References

Applications of m-PEG2-MS in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol-mesylate with two ethylene glycol units (m-PEG2-MS) is a short, discrete PEG (dPEG®) linker that is increasingly utilized in the field of targeted drug delivery. Its defined molecular weight and length provide greater homogeneity to the final conjugate compared to traditional polydisperse PEGs. The terminal mesylate group is an excellent leaving group, allowing for efficient covalent conjugation to nucleophilic functional groups such as amines (-NH2) and thiols (-SH) found on proteins, peptides, antibodies, and other bioactive molecules. This property makes this compound a valuable tool for developing precisely engineered drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.

The incorporation of the m-PEG2 linker can improve the solubility and stability of hydrophobic drugs, reduce aggregation, and potentially prolong circulation half-life by shielding the conjugate from enzymatic degradation and the immune system. These attributes contribute to enhanced pharmacokinetic and pharmacodynamic profiles of the therapeutic agent.

Application Notes

The primary application of this compound revolves around its function as a flexible and hydrophilic spacer arm to connect a targeting moiety to a therapeutic payload.

Synthesis of Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The PEG linker enhances the solubility of the ADC, which is often a challenge when conjugating hydrophobic payloads. The defined length of the m-PEG2 linker allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Assembly of PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound serves as a linker to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for optimal ternary complex formation and subsequent protein degradation.

Functionalization of Nanoparticles

This compound can be used to modify the surface of various nanoparticles, such as liposomes and metallic nanoparticles. The PEGylation of nanoparticles creates a hydrophilic shell that can reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. This "stealth" effect allows for greater accumulation of the nanoparticles at the target site through the enhanced permeability and retention (EPR) effect in tumors.

Quantitative Data Summary

While specific quantitative data for this compound is often embedded within broader studies on the final drug delivery construct, the following table summarizes typical parameters that are evaluated when using PEG linkers in targeted drug delivery systems. Researchers using this compound would aim to quantify these parameters for their specific application.

ParameterDrug Delivery SystemTypical Range/ValueAnalytical Technique(s)
Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs)2 - 8Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)
Conjugation Efficiency General> 90%SDS-PAGE, Size Exclusion Chromatography (SEC), RP-HPLC, MS
Encapsulation Efficiency (%) Nanoparticles (e.g., Liposomes)80 - 95%UV-Vis Spectroscopy, Fluorescence Spectroscopy
Particle Size (nm) Nanoparticles50 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Nanoparticles-30 to +30 mVDLS
In vitro Drug Release (%) All systemsVaries with linker chemistry and payloadDialysis with HPLC or UV-Vis analysis
IC50 / EC50 All systemsVaries with drug and targetCell viability assays (e.g., MTT, CellTiter-Glo)

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in targeted drug delivery applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein, Peptide)

Objective: To covalently attach the m-PEG2 linker to a primary amine on a biomolecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • To the solution of the amine-containing molecule, add the tertiary amine base to a final concentration of 20-100 mM.

    • Add the desired molar excess of the this compound solution to the reaction mixture while gently stirring. A 10-50 fold molar excess of the PEG linker over the amine groups is a common starting point.

    • Allow the reaction to proceed for 2-24 hours at room temperature or 4°C, depending on the stability of the biomolecule.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove the excess PEG linker and other small molecules by SEC or dialysis.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the extent of modification using SDS-PAGE, SEC, and Mass Spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound Linker

Objective: To synthesize a PROTAC by sequentially coupling a target-binding ligand and an E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • Target-binding ligand with a nucleophilic handle (e.g., -NH2, -OH, or -SH)

  • E3 ligase ligand with a nucleophilic handle

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the target-binding ligand and a slight molar excess of this compound in an anhydrous aprotic solvent.

    • Add a suitable base (e.g., 2-3 equivalents of K2CO3) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Purify the mono-substituted PEG linker intermediate by column chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate from step 1 and the E3 ligase ligand in an anhydrous aprotic solvent.

    • Add a suitable base to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature until the reaction is complete.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Below are Graphviz diagrams illustrating key concepts and workflows related to the application of this compound in targeted drug delivery.

experimental_workflow_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_mol Prepare Amine-Containing Molecule Solution conjugation Conjugation Reaction (Addition of Base and this compound) prep_mol->conjugation prep_peg Prepare this compound Solution prep_peg->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize

Caption: Workflow for conjugating this compound to a biomolecule.

protac_synthesis_pathway target_ligand Target-Binding Ligand (with Nucleophile) intermediate Mono-substituted PEG Intermediate target_ligand->intermediate + this compound, Base peg_ms This compound protac Final PROTAC Molecule intermediate->protac + E3 Ligase Ligand, Base e3_ligand E3 Ligase Ligand (with Nucleophile)

Caption: Synthetic pathway for a PROTAC using this compound.

nanoparticle_functionalization nanoparticle Nanoparticle (e.g., Liposome) pegylated_np PEGylated Nanoparticle nanoparticle->pegylated_np  + this compound peg_linker This compound targeted_np Targeted PEGylated Nanoparticle pegylated_np->targeted_np  + Targeting Ligand targeting_ligand Targeting Ligand

Caption: Functionalization of nanoparticles with this compound.

Application Notes and Protocols for Coupling m-PEG2-MS to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-mesylate (m-PEG-MS) is a valuable reagent for the covalent modification of molecules containing primary amine groups. The process, known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, proteins, and small molecules. The attachment of the hydrophilic PEG chain can enhance solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity. The mesylate (methanesulfonyl) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines to form a stable secondary amine linkage.

These application notes provide detailed protocols and reaction conditions for the successful coupling of m-PEG2-MS to primary amines, ensuring high efficiency and purity of the resulting PEGylated conjugate.

Reaction Mechanism

The coupling of this compound to a primary amine proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bearing the mesylate group. This leads to the displacement of the mesylate anion and the formation of a stable secondary amine bond.

reaction_mechanism cluster_reactants Reactants cluster_products Products This compound m-PEG₂-O-SO₂CH₃ PEGylatedProduct m-PEG₂-NH-R This compound->PEGylatedProduct Nucleophilic Attack PrimaryAmine R-NH₂ PrimaryAmine->PEGylatedProduct MesylateAnion ⁻O-SO₂CH₃ ProtonatedAmine R-NH₃⁺

Caption: Nucleophilic substitution of this compound with a primary amine.

Key Reaction Parameters

Successful PEGylation with this compound is dependent on several critical parameters:

  • Solvent: Anhydrous polar apathetic solvents are generally preferred to minimize the competing hydrolysis of the mesylate group.[1] Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are suitable choices.[1][2] Ethanol can also be used, particularly under reflux conditions.[3]

  • Base: The primary amine reactant can often serve as both the nucleophile and the base to neutralize the generated methanesulfonic acid. However, using a molar excess of the primary amine is recommended to drive the reaction to completion. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added, typically in a slight molar excess to the this compound.

  • Temperature: The reaction can be performed over a range of temperatures, from room temperature to elevated temperatures. Mild heating (e.g., 45-80 °C) can increase the reaction rate.[1][2] For instance, reactions in DMF have been reported at 45°C overnight or 80°C for 48 hours.[1][2] Reactions in ethanol are often carried out at reflux temperature.[3]

  • Reaction Time: The time required for the reaction to go to completion can vary from a few hours to overnight (12-48 hours), depending on the reactivity of the primary amine, temperature, and concentration of reactants.[1][2][3]

  • Molar Ratio: A molar excess of the primary amine relative to the this compound is generally used to ensure complete conversion of the PEG reagent and to act as a base. A 3-5 fold molar excess is a common starting point.[1]

  • Moisture Control: Since the mesylate group is susceptible to hydrolysis, which results in the formation of the unreactive m-PEG2-OH, it is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under argon or nitrogen) throughout the reaction.[1]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the reaction of PEG-sulfonates (mesylates and tosylates) with nucleophiles to form PEG-amines, providing a useful reference for optimizing your specific reaction.

ParameterCondition 1Condition 2Condition 3
PEG Derivative mPEG-MesylatemPEG-MesylatemPEG-Tosylate
Nucleophile Primary AmineSodium AzideProtected Amine Salt
Solvent Dichloromethane (DCM)EthanolDimethylformamide (DMF)
Base Triethylamine (TEA)(Not specified)(Protected Amine Salt)
Temperature Room TemperatureReflux45°C
Time 16 hours12 hoursOvernight
Molar Excess of Nucleophile 4 equivalents (of base)1.5 equivalents3 equivalents
Reference [2][3][1]

Experimental Protocols

Protocol 1: Coupling in Dichloromethane (DCM) at Room Temperature

This protocol is a general method suitable for many primary amines.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, magnetic stirrer, etc.)

  • Purification supplies (e.g., silica gel for column chromatography, or dialysis tubing)

Procedure:

  • Dissolve the primary amine-containing molecule (1.2 equivalents) and TEA (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by dialysis/size exclusion chromatography to remove excess amine and salts.

Protocol 2: Coupling in Dimethylformamide (DMF) at Elevated Temperature

This protocol is useful for less reactive amines or when a faster reaction rate is desired.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware and heating equipment (heating mantle or oil bath)

  • Purification supplies

Procedure:

  • Dissolve this compound (1.0 equivalent) and the primary amine (3-5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]

  • Heat the reaction mixture to 45-50°C with stirring.[1]

  • Maintain the temperature and continue stirring for 12-24 hours.[1]

  • Monitor the reaction for completion.

  • After cooling to room temperature, the PEGylated product can be precipitated by adding the reaction mixture to cold diethyl ether.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Further purification can be achieved by recrystallization, dialysis, or chromatography as needed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated primary amine.

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve_Amine Dissolve Primary Amine and Base in Anhydrous Solvent React Combine and React (Room Temp or Heated) Dissolve_Amine->React Dissolve_PEG Dissolve this compound in Anhydrous Solvent Dissolve_PEG->React Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) React->Monitor Workup Quench Reaction & Remove Solvent Monitor->Workup Reaction Complete Purify Purify Product (Chromatography, Precipitation, or Dialysis) Workup->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze

Caption: General workflow for this compound and primary amine coupling.

References

Application Notes and Protocols for m-PEG2-MS in Enhancing Peptide Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides often face challenges in clinical development due to poor solubility and limited in vivo stability.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations.[3] By increasing the hydrodynamic volume and masking the peptide from proteolytic enzymes, PEGylation can significantly enhance serum half-life, improve solubility, and reduce immunogenicity.[2][3]

This document provides detailed application notes and protocols for utilizing m-PEG2-MS (methoxy-polyethylene glycol-succinimidyl ester) to improve the solubility and stability of peptides. This compound is an amine-reactive PEGylation reagent that forms a stable amide bond with primary amines, such as the N-terminus or the epsilon-amine of lysine residues, on a peptide.[4][][6]

Mechanism of Action

The succinimidyl ester (SE) group of this compound reacts with primary amines on the peptide in a nucleophilic substitution reaction, forming a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

The conjugated PEG chain increases the hydrodynamic radius of the peptide, which sterically hinders proteolytic enzymes from accessing cleavage sites, thereby enhancing its stability.[3] The hydrophilic nature of the PEG polymer also creates a hydrating shell around the peptide, which can significantly improve its aqueous solubility.[7]

Data on Improved Peptide Properties

Table 1: Enhancement of Peptide Solubility with PEGylation

PeptideModificationFold Increase in Aqueous SolubilityReference
AmpelopsinSolid Dispersion with PEG 6000Significant Improvement[8]
Various Synthetic PeptidesPEG Solubility AssayVariable, dependent on sequence[9]

Table 2: Enhancement of In Vitro Stability of Peptides and Proteins with PEGylation

MoleculeModificationParameterImprovementReference
rhTIMP-1PEG20KTerminal Elimination Half-life25-fold increase (from 1.1 h to 28 h)[10]
A20FMDV2 Peptide AnaloguesPEGylation (varying lengths)Stability in Rat SerumGood stability for all PEGylated versions[11]
Engineered Cysteine in HemoglobinMono-sulfone-PEGStability in 1 mM GSH>95% conjugation retained after 7 days[12]

Experimental Protocols

Protocol 1: PEGylation of a Peptide with this compound

This protocol describes a general procedure for the covalent attachment of this compound to a peptide containing a primary amine.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound (e.g., mPEG-Succinimidyl Propionate)[4][][6]

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)[13][14][15]

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then slowly added to the Reaction Buffer with vortexing. The final concentration of the organic solvent should be kept below 20% (v/v) to avoid denaturation of the peptide.

  • This compound Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in a small volume of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution. Gently mix the reaction mixture and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each peptide.

  • Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted this compound.

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[3][16][17][18]

  • Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry.[10][13][14][15]

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Instrumentation and Columns:

  • A preparative or semi-preparative RP-HPLC system equipped with a UV detector.

  • A C18 column suitable for peptide separations.

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the bound material using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column dimensions. The PEGylated peptide will elute at a different retention time than the unreacted peptide, typically later due to the increased hydrophobicity of the PEG chain.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry

Procedure:

  • Sample Preparation: Reconstitute a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Analysis: Analyze the sample using a mass spectrometer.

    • MALDI-TOF MS: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) and acquire the mass spectrum.

    • ESI-MS: Infuse the sample directly into the electrospray source.

  • Data Analysis: The mass spectrum of the PEGylated peptide will show a characteristic distribution of peaks corresponding to the different numbers of ethylene glycol units in the PEG chain, centered around the average molecular weight of the conjugate. The mass shift compared to the unconjugated peptide will confirm the successful PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Peptide Solution (in Reaction Buffer) Conjugation Conjugation Reaction (RT or 4°C) Peptide->Conjugation PEG This compound Solution (in DMF/DMSO) PEG->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification RP-HPLC Purification Quenching->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final Purified PEGylated Peptide Purification->Final

Caption: General experimental workflow for peptide PEGylation.

signaling_pathway cluster_peptide Peptide cluster_peg This compound cluster_conjugate PEGylated Peptide peptide Peptide primary_amine Primary Amine (-NH2) peg_peptide m-PEG2-Peptide (Amide Bond) primary_amine->peg_peptide Nucleophilic Attack peg m-PEG2- nhs_ester Succinimidyl Ester nhs_ester->peg_peptide nhs NHS (byproduct) peg_peptide->nhs Release

Caption: Reaction mechanism of this compound with a peptide.

logical_relationship start Peptide pegylation PEGylation with This compound start->pegylation hydro_radius Increased Hydrodynamic Radius pegylation->hydro_radius solubility Increased Solubility pegylation->solubility stability Increased Stability hydro_radius->stability proteolysis Reduced Proteolytic Degradation stability->proteolysis clearance Reduced Renal Clearance stability->clearance

Caption: Logical relationship of how this compound improves peptide properties.

References

Monitoring m-PEG2-MS Conjugation Reactions with LC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the conjugation of methoxy-poly(ethylene glycol)-succinimidyl ester (m-PEG2-MS) to proteins and other biomolecules. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improved bioavailability and reduced immunogenicity.[1] Effective monitoring of the conjugation reaction is critical for process optimization and ensuring the quality of the final PEGylated product. This application note details the experimental protocols for both the conjugation reaction and the subsequent LC-MS analysis, and includes data presentation formats and visualizations to facilitate clear interpretation of results.

Introduction to this compound Conjugation

This compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amine groups (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[2][3] The reaction is typically performed in a neutral to slightly basic buffer (pH 7-9).[2][3] The efficiency of the conjugation, and the resulting number of PEG chains attached to the protein, is influenced by the molar ratio of the this compound reagent to the protein.[2] Careful monitoring of this reaction is essential to control the degree of PEGylation and to characterize the final product, as well as any unreacted starting materials or byproducts. LC-MS is a powerful analytical technique for this purpose, enabling the separation and identification of the starting materials, the desired PEGylated product(s), and any impurities.[4][5]

Experimental Protocols

This compound Conjugation Reaction

This protocol provides a general procedure for the conjugation of this compound to a model protein, such as a monoclonal antibody (mAb) or bovine serum albumin (BSA).[6] Optimization of reaction conditions, particularly the molar excess of the PEGylation reagent, may be necessary for specific proteins.[2]

Materials:

  • Protein of interest (e.g., mAb, BSA)

  • This compound reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)[6][7]

  • Desalting columns or dialysis cassettes for buffer exchange[3]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer using a desalting column or dialysis.[3]

  • This compound Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[3] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[3] Do not store the reconstituted reagent.[3]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5-fold, 10-fold, 20-fold) of the this compound stock solution to the protein solution while gently vortexing.[3][4] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.[7] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns.[4][]

  • Sample for LC-MS Analysis: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes) and immediately quench as described above to monitor the reaction progress.

LC-MS Analysis of Conjugation Reaction

This protocol describes a general reversed-phase LC-MS (RP-LC-MS) method for the analysis of the this compound conjugation reaction mixture. RP-LC is effective at separating proteins based on their hydrophobicity, which changes with the degree of PEGylation.

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of high-resolution mass analysis.[9]

  • Column: A reversed-phase column suitable for protein separations, such as a C4 or C8 column (e.g., Waters ACQUITY UPLC BEH C4, 1.7 µm, 2.1 x 50 mm).[10]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid (FA) and 0.01% Trifluoroacetic Acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% Formic Acid (FA) and 0.01% Trifluoroacetic Acid (TFA) in acetonitrile.[10]

LC Gradient:

Time (min)% Mobile Phase B
0.020
2.020
12.080
14.095
16.095
16.120
20.020

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Mass Range: 500 - 4000 m/z

  • Data Acquisition: Full scan mode

Data Presentation and Interpretation

The primary goal of the LC-MS analysis is to determine the extent of PEGylation, which is often expressed as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, or more generally, the PEG-to-protein ratio. The mass of the conjugated protein will increase with each attached m-PEG2 moiety.

Data Analysis Steps:

  • Total Ion Chromatogram (TIC): The TIC will show peaks corresponding to the unconjugated protein, and the protein conjugated with one, two, three, or more PEG chains.

  • Mass Deconvolution: The ESI-MS generates a series of multiply charged ions for each protein species. Deconvolution software (e.g., ProMass HR, BioPharmaFinder) is used to convert this charge state distribution into a zero-charge mass spectrum, which shows the molecular weights of all species present in the sample.[4][11]

  • Quantification: The relative abundance of each PEGylated species can be determined from the peak areas in the deconvoluted mass spectrum.

Table 1: Quantitative Summary of this compound Conjugation Reaction

SpeciesTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated Protein150,000150,00515
Protein + 1 PEG150,132150,13835
Protein + 2 PEG150,264150,27040
Protein + 3 PEG150,396150,40210
Average PEG/Protein Ratio 1.45

Note: The theoretical mass of this compound is approximately 132.1 Da. The average PEG/Protein ratio is calculated as the weighted average of the number of attached PEGs.

Visualizations

This compound Conjugation Reaction Pathway

G cluster_reactants Reactants cluster_reaction Conjugation Reaction (pH 7-9) cluster_products Products Protein Protein (-NH2) Reaction Protein->Reaction mPEG2MS This compound (NHS Ester) mPEG2MS->Reaction Conjugate PEGylated Protein (Amide Bond) Reaction->Conjugate NHS_byproduct NHS Byproduct Reaction->NHS_byproduct

Caption: Schematic of the this compound conjugation reaction with a primary amine on a protein.

LC-MS Workflow for Monitoring this compound Conjugation

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis A Conjugation Reaction Mixture B Quenching A->B C Purification (Optional) B->C D Reversed-Phase LC Separation C->D E ESI-MS Detection D->E F Mass Deconvolution E->F G Quantification of PEGylated Species F->G H Determination of Average PEG/Protein Ratio G->H

Caption: Workflow for the LC-MS analysis of this compound conjugation reactions.

Conclusion

LC-MS is an indispensable tool for monitoring this compound conjugation reactions in real-time and for the characterization of the final PEGylated product.[4][5] The detailed protocols and data analysis workflows presented in this application note provide a robust framework for researchers and drug development professionals to effectively implement this technique. By carefully controlling the reaction conditions and accurately assessing the degree of PEGylation, it is possible to produce well-characterized and consistent bioconjugates with enhanced therapeutic potential.

References

Application Note: Purification of m-PEG2-MS Conjugated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins and peptides, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] This modification can improve drug solubility, increase circulating half-life, and reduce immunogenicity.[2][3] The m-PEG2-MS (Methyl-PEG2-Maleimide) reagent is a specific type of PEGylation reagent used for site-selective modification of thiol groups on cysteine residues.

However, the PEGylation reaction typically yields a complex mixture containing the desired mono-PEGylated conjugate, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[] Therefore, robust and efficient purification strategies are critical to isolate the desired product with high purity for therapeutic applications and accurate characterization.[]

This application note provides detailed protocols for the purification of this compound conjugated proteins and peptides using common chromatographic techniques and outlines methods for their characterization.

Principles of Purification

The choice of purification technique depends on the physicochemical differences between the desired PEGylated conjugate and the impurities. PEGylation alters several properties of a protein, including its size, surface charge, and hydrophobicity, which can be exploited for separation.[2][5]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of a protein, SEC is highly effective at separating PEGylated conjugates from smaller, unreacted proteins and excess PEG reagents.[2][][6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge.[7] The attached neutral PEG chains can shield the charged residues on the protein surface, altering its isoelectric point and binding affinity to the IEX resin.[][8] This change allows for the separation of native, mono-PEGylated, and multi-PEGylated species.[] IEX can also be powerful enough to separate positional isomers, as the location of the PEG chain affects the charge shielding differently.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[] The effect of PEGylation on hydrophobicity can vary; it may increase or decrease depending on the native protein's properties.[9] HIC serves as an excellent orthogonal or complementary technique to IEX.[][10]

  • Reversed-Phase Chromatography (RPC): RPC is a powerful technique for the purification of peptides and small proteins, separating molecules based on their hydrophobicity.[] It offers high resolution and can be used to separate PEGylated species, including positional isomers, and to monitor the progress of the conjugation reaction.[11][12]

Experimental Workflow

The overall process involves the conjugation reaction, followed by one or more chromatographic purification steps, and finally, characterization and analysis of the purified product.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Purification (Select one or more) cluster_2 Step 3: Analysis & Characterization Protein Protein/Peptide (with free -SH) Reaction Conjugation Reaction (pH 6.5-7.5) Protein->Reaction PEG_Reagent This compound Reagent PEG_Reagent->Reaction Reaction_Mixture Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Size-based IEX Ion Exchange Chromatography (IEX) Reaction_Mixture->IEX Charge-based HIC Hydrophobic Interaction Chromatography (HIC) Reaction_Mixture->HIC Hydrophobicity-based RPC Reversed-Phase Chromatography (RPC) (for Peptides) Reaction_Mixture->RPC Hydrophobicity-based Purified Purified Conjugate SEC->Purified IEX->Purified HIC->Purified RPC->Purified HPLC HPLC/UPLC (Purity Check) Purified->HPLC MS Mass Spectrometry (MALDI-TOF / ESI-MS) (Identity & MW) Purified->MS

Caption: Workflow for this compound conjugation, purification, and analysis.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol describes a general procedure for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with free thiol (-SH) group

  • This compound reagent

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 50 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Quenching Reagent: 1 M N-acetylcysteine or L-cysteine

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it for an amine-free buffer like PBS.[13]

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in an appropriate solvent (e.g., DMSO, DMF, or the conjugation buffer) to create a stock solution (e.g., 10 mM).[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the this compound reagent and incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent using a desalting column or dialysis, exchanging the sample into the appropriate buffer for the first purification step.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Principle: Separates the larger PEGylated protein from the smaller native protein and excess PEG reagent.[2][]

Materials:

  • Crude PEGylation reaction mixture

  • SEC Column (e.g., Superdex 200 or similar, chosen based on the molecular weight range)

  • SEC Mobile Phase: PBS or another buffer suitable for the protein's stability.

  • HPLC or FPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min).[6]

  • Sample Preparation: Concentrate the crude reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase under isocratic conditions.[14]

  • Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm.[6] Collect fractions corresponding to the different peaks. The PEGylated conjugate is expected to elute first, followed by the native protein, and then the excess PEG reagent.[2]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

Principle: Separates species based on surface charge differences caused by PEG shielding.[][8] This example uses anion exchange (AEX); conditions should be reversed for cation exchange.

Materials:

  • Crude or SEC-purified reaction mixture

  • Anion Exchange (AEX) Column (e.g., Q-Sepharose, DEAE)

  • Buffer A (Binding): Low salt buffer, e.g., 20 mM Tris, pH 8.0

  • Buffer B (Elution): High salt buffer, e.g., 20 mM Tris, 1 M NaCl, pH 8.0

  • HPLC or FPLC system

Procedure:

  • Buffer Exchange: Ensure the sample is in Buffer A using a desalting column or dialysis.

  • System Equilibration: Equilibrate the AEX column with Buffer A until the UV baseline and conductivity are stable.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A (typically 3-5 CVs) to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CVs). The more heavily PEGylated species, having their charges shielded, are expected to elute at a lower salt concentration than the native protein.[8][15]

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze fractions by SDS-PAGE, HPLC, and/or mass spectrometry to identify those containing the pure mono-PEGylated conjugate.

Protocol 4: Purification by Reversed-Phase Chromatography (RPC)

Principle: Ideal for peptides and small proteins, separating based on hydrophobicity.[]

Materials:

  • Crude or partially purified reaction mixture

  • RPC Column (e.g., C4, C8, or C18, large pore size >300 Å is recommended)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • HPLC system

Procedure:

  • System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.22 µm filter.[1]

  • Injection: Inject the sample onto the column.

  • Elution: Elute the sample using a gradient of increasing acetonitrile concentration (e.g., 5% to 70% Mobile Phase B over 30-60 minutes).[1][11] The retention time of the PEGylated peptide may increase with the length of the attached PEG chain.[12]

  • Fraction Collection: Collect fractions corresponding to the desired peaks.

  • Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry. For peptide conjugates, immediately buffer and lyophilize fractions to prevent degradation.[16]

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Primary Application Advantages Limitations Typical Purity
SEC Hydrodynamic Radius (Size)Removal of unreacted protein and free PEG.[]Robust, predictable, mild conditions.[6]Low resolution between different PEGylated species; limited sample volume.>90%[8]
IEX Net Surface ChargeSeparation of native, mono-, and poly-PEGylated species; separation of positional isomers.[2][]High resolution and capacity.[9]Requires buffer optimization (pH); binding capacity can be reduced by PEG.[8]>95%
HIC Surface HydrophobicityOrthogonal separation to IEX; purification of species not separable by IEX.[]High resolution possible with monolithic columns.[17]Lower capacity; requires high salt concentrations which may affect protein stability.[]Variable
RPC HydrophobicityHigh-resolution purification of PEGylated peptides and small proteins; analytical separation of isomers.[][11]High resolution; compatible with mass spectrometry.Can cause protein denaturation; requires organic solvents.>98%

Characterization of Purified Conjugates

Accurate characterization is essential to confirm the identity, purity, and degree of PEGylation of the final product.

G cluster_0 Purity & Heterogeneity Assessment cluster_1 Identity & Structural Confirmation Purified Purified This compound Conjugate SEC_HPLC SEC-HPLC Purified->SEC_HPLC Size Variants RP_HPLC RP-HPLC Purified->RP_HPLC Hydrophobic Variants CE Capillary Electrophoresis (CE) Purified->CE Charge/Size Variants MALDI MALDI-TOF MS Purified->MALDI Avg. MW & PEG Distribution ESI LC-ESI-MS Purified->ESI Accurate Mass & Site Analysis

Caption: Key methods for characterizing purified PEGylated conjugates.

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

Principle: Provides the average molecular weight of the conjugate and the distribution of PEGylated species, allowing for determination of the degree of PEGylation.[1][3][15]

Materials:

  • Purified PEGylated protein/peptide

  • MALDI-TOF Mass Spectrometer

  • MALDI Target Plate

  • Matrix Solution: Sinapinic acid (10 mg/mL in 50% ACN / 0.1% TFA) for proteins, or α-cyano-4-hydroxycinnamic acid (CHCA) for peptides.[1][15]

Procedure:

  • Sample Preparation: Mix the purified sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target spot.

  • Crystallization: Allow the mixture to air-dry at room temperature, forming a co-crystal of the sample and matrix.[18]

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. For high molecular weight conjugates, a system with a high-mass detector may be necessary.[18][19]

  • Data Analysis: The resulting spectrum will show a series of peaks. The mass difference between the native protein and the main conjugate peak corresponds to the mass of the attached this compound moieties. The distribution of peaks indicates the heterogeneity of the PEGylation.[3][19]

Troubleshooting

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Inactive protein thiol groups; hydrolysis of maleimide group; incorrect buffer pH.Reduce disulfide bonds with a mild reducing agent (e.g., TCEP) and remove before reaction. Use freshly prepared this compound. Ensure reaction pH is between 6.5 and 7.5.
Protein Aggregation High degree of labeling; unfavorable buffer conditions.[20]Reduce the molar excess of the PEG reagent or decrease the reaction time.[20] Optimize buffer pH, ionic strength, or include stabilizing excipients.
Poor Resolution in Chromatography Incorrect column or mobile phase selection; sample overload.Select a column with the appropriate chemistry and pore size.[9] Optimize the elution gradient. Reduce the amount of sample loaded onto the column.
Free PEG in Final Product Inadequate purification.[20]Repeat the purification step, preferably using an orthogonal technique (e.g., IEX after SEC).[20]
Broad Peaks in RPC Polydispersity of the PEG reagent itself.[12]This is an inherent property of polymeric PEG. Use monodisperse PEG reagents if narrow peaks are required.[12][21]

References

Application Notes and Protocols for Labeling Antibodies with m-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins such as antibodies, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] These application notes provide a detailed experimental guide for the covalent labeling of antibodies with methoxy-PEG2-methanesulfonate (m-PEG2-MS).

The this compound reagent facilitates the covalent attachment of a discrete, short PEG chain to the antibody. The methanesulfonate (mesylate) group is an effective leaving group that reacts with nucleophilic primary amines, predominantly found on the ε-amino group of lysine residues and the N-terminus of the antibody, to form a stable secondary amine linkage. This protocol outlines the materials required, a step-by-step procedure for antibody labeling, and subsequent purification and characterization of the PEGylated conjugate.

Experimental Protocols

Materials and Equipment

Reagents:

  • Monoclonal antibody (mAb) of interest (e.g., IgG)

  • This compound (methoxy-PEG2-methanesulfonate)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5 (or other amine-free buffers such as sodium borate or HEPES)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification Buffers:

    • Size-Exclusion Chromatography (SEC): Phosphate-buffered saline (PBS), pH 7.4

    • Ion-Exchange Chromatography (IEX): Specific binding and elution buffers tailored to the antibody's isoelectric point (pI).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein concentration determination assay (e.g., BCA or Bradford)

  • SDS-PAGE reagents

  • Mass spectrometry (MS) grade solvents (e.g., acetonitrile, formic acid)

Equipment:

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • pH meter

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Chromatography system (e.g., FPLC or HPLC) with appropriate columns (SEC, IEX)

  • UV-Vis spectrophotometer or plate reader

  • SDS-PAGE apparatus

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Protocol 1: Antibody Preparation

Prior to initiating the labeling reaction, it is crucial to ensure the antibody is in a suitable buffer.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like bovine serum albumin (BSA), a buffer exchange must be performed. This can be achieved through dialysis, tangential flow filtration (TFF), or the use of desalting columns. The antibody should be exchanged into the Reaction Buffer (100 mM sodium bicarbonate, pH 8.5).

  • Concentration Adjustment: Adjust the final concentration of the antibody to 2-5 mg/mL in the Reaction Buffer. A higher protein concentration can improve labeling efficiency.

  • Protein Quantification: Accurately determine the antibody concentration using a standard protein assay.

Protocol 2: this compound Labeling of the Antibody

This protocol is based on a starting molar excess of this compound to the antibody. Optimization of this ratio is recommended for each specific antibody to achieve the desired degree of PEGylation (DoP).

  • Prepare this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a 100 mM stock solution. The NHS-ester moiety is susceptible to hydrolysis, so it is critical to avoid moisture and prepare the solution fresh.

  • Calculate Reagent Volume: Determine the volume of the this compound stock solution required to achieve the desired molar excess over the antibody. A starting point for optimization is a 20-fold molar excess.

    • Volume of this compound (µL) = [(Molar excess) x (mAb concentration in mg/mL) x (Volume of mAb in mL)] / [(mAb molecular weight in g/mol ) x (this compound stock concentration in M)]

  • Reaction Incubation: a. Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain antibody stability. b. Gently mix the reaction by pipetting or brief vortexing. c. Incubate the reaction for 1-2 hours at room temperature (20-25°C) or overnight at 4°C. The longer incubation at a lower temperature may yield more consistent results.

  • Quench the Reaction: To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted this compound.

Protocol 3: Purification of the PEGylated Antibody

Purification is necessary to remove unreacted this compound, quenched reagent, and any aggregated antibody. Size-exclusion chromatography (SEC) is a common and effective method.

  • Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of PBS, pH 7.4.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.

  • Fraction Collection: Elute the column with PBS, pH 7.4, at the recommended flow rate for the column. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will typically elute in the first major peak, well-separated from the smaller molecular weight unreacted PEG reagent.

  • Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody. If necessary, concentrate the pooled fractions using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Final Quantification: Determine the concentration of the final purified PEGylated antibody.

Protocol 4: Characterization of the PEGylated Antibody

1. SDS-PAGE Analysis:

  • Analyze the purified PEGylated antibody, along with the starting unlabeled antibody, by SDS-PAGE under reducing and non-reducing conditions.

  • Successful PEGylation will result in a shift in the molecular weight of the antibody bands. The extent of the shift will depend on the number of PEG molecules attached.

2. Mass Spectrometry (MS) for Degree of PEGylation (DoP):

  • For a precise determination of the DoP, analyze the intact PEGylated antibody by mass spectrometry (e.g., ESI-QTOF).

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the antibody species.

  • The mass difference between the PEGylated and unlabeled antibody will indicate the number of attached PEG molecules. The DoP is often an average value due to the heterogeneity of the labeling reaction.

Data Presentation

The degree of PEGylation is a critical quality attribute of the final conjugate. The following table provides an example of how to present data from an optimization experiment where the molar ratio of this compound to antibody is varied.

Molar Ratio (this compound:Ab)Average Degree of PEGylation (DoP) by MSAntibody Recovery (%)Aggregation (%) by SEC
5:11.292< 1
10:12.590< 1
20:14.1881.5
40:16.8852.8

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific antibody and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the labeling of an antibody with this compound, from initial antibody preparation to final characterization.

Antibody_PEGylation_Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization start Start: Unlabeled Antibody buffer_exchange Buffer Exchange (to pH 8.5) start->buffer_exchange concentration Concentration Adjustment (2-5 mg/mL) buffer_exchange->concentration add_peg Add this compound (Molar Excess) concentration->add_peg incubate Incubate (1-2h at RT or 4°C overnight) add_peg->incubate quench Quench Reaction (Tris or Glycine) incubate->quench sec Size-Exclusion Chromatography (SEC) quench->sec pool Pool & Concentrate Fractions sec->pool sds_page SDS-PAGE pool->sds_page ms Mass Spectrometry (DoP) pool->ms end_product Final Product: PEGylated Antibody sds_page->end_product ms->end_product

Caption: Workflow for antibody PEGylation with this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG2-MS conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-MS conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

The this compound (methoxy-polyethylene glycol-succinimidyl ester) conjugation reaction is a widely used method for covalently attaching polyethylene glycol (PEG) to molecules containing primary amine groups (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The reaction, a form of PEGylation, involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester of the this compound reagent. This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct.[1] This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[3][4]

Q2: My conjugation reaction yield is consistently low. What are the most common causes?

Low yield in this compound conjugation reactions is a frequent issue. The primary culprits are typically related to the reaction conditions and the integrity of the reagents. The most common causes include:

  • Hydrolysis of the this compound reagent: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine conjugation.[1][5]

  • Suboptimal pH: The reaction is highly pH-dependent. While the reaction rate with amines increases at higher pH, the rate of hydrolysis increases even more dramatically.[5][6]

  • Presence of primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for reaction with the this compound.[5]

  • Improper storage and handling of the this compound reagent: These reagents are moisture-sensitive.[7] Exposure to moisture during storage or handling can lead to hydrolysis before the reagent is even used.

  • Incorrect molar ratio of reactants: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation of the target molecule.

  • Low concentration of the target molecule: In dilute solutions of the target molecule, the competing hydrolysis reaction can be favored.[5][8]

Q3: How does pH affect the conjugation efficiency?

The pH of the reaction buffer is a critical parameter. The optimal pH range for NHS ester conjugations is typically between 7.0 and 9.0, with a more refined optimal range often cited as 8.3 to 8.5.[1] At a pH below 7, the reaction is often very slow because the primary amines on the target molecule are protonated (-NH3+), making them poor nucleophiles.[4] As the pH increases, more amines become deprotonated and available for reaction, thus increasing the conjugation rate. However, the rate of hydrolysis of the NHS ester also increases significantly with pH. For instance, the half-life of an NHS ester can be over two hours at pH 7.4, but drop to less than ten minutes at pH 9.0.[6] Therefore, a balance must be struck to maximize conjugation to the target molecule while minimizing hydrolytic loss of the PEG reagent.

Q4: What are the best practices for storing and handling this compound reagents?

To maintain the reactivity of your this compound reagent, it is crucial to handle and store it correctly. These reagents are sensitive to moisture.[7]

  • Storage: Store the reagent at -20°C in a tightly sealed vial, preferably with a desiccant.[7]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis of the reagent.[7]

  • Reconstitution: Many this compound reagents are not readily soluble in aqueous buffers and should first be dissolved in a dry, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][7] The resulting stock solution should be used immediately.

Troubleshooting Guide for Low Yield

This guide is designed to help you systematically identify and resolve the cause of low yields in your this compound conjugation reactions.

Problem: Low or No Conjugation Product Observed
Potential Cause Recommended Action
1. Hydrolysis of this compound Reagent - Verify Reagent Integrity: Use a fresh vial of this compound. Ensure proper storage and handling as described in the FAQs. - Optimize pH: Perform the reaction within the recommended pH range of 7.2-8.5. Consider running small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecule. - Minimize Reaction Time: At higher pH values (e.g., > 8.5), the reaction is faster, but so is hydrolysis. Reduce the reaction time accordingly. For example, at pH 9.0, the reaction may reach completion within 10 minutes.[6]
2. Incompatible Buffer System - Use Amine-Free Buffers: Ensure your reaction buffer does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[5] - Quenching: If you need to stop the reaction, you can add a primary amine-containing buffer like Tris or glycine to consume any unreacted this compound.[5]
3. Suboptimal Molar Ratio - Increase Molar Excess of PEG: The optimal molar ratio of this compound to the target molecule should be determined empirically. Start with a 5- to 20-fold molar excess of the PEG reagent.[9] Analyze the results and adjust the ratio as needed.
4. Low Reactant Concentration - Increase Concentration: If possible, perform the reaction with a higher concentration of your target molecule (e.g., 1-10 mg/mL).[9] This can favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[5]
5. Inaccurate Yield Assessment - Use Appropriate Analytical Methods: Quantify your conjugation yield using reliable methods such as SDS-PAGE, Size Exclusion Chromatography (SEC), or Mass Spectrometry.[3][10] These techniques can separate the PEGylated product from the unconjugated starting material.

Experimental Protocols

Key Experiment 1: General Protocol for this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). Degas the buffer to remove dissolved oxygen if your protein is sensitive to oxidation.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is stored in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • This compound Reagent Preparation: Immediately before use, dissolve the this compound reagent in a dry, amine-free organic solvent (e.g., DMSO) to a concentration of 250 mM.[11]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound reagent to the protein solution. It is recommended that the volume of the organic solvent added does not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight, with gentle stirring.[9] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a small amount of a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[11] Incubate for an additional 30 minutes.

  • Purification: Remove excess this compound reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[3][9]

Key Experiment 2: Assessing Conjugation Yield with SDS-PAGE
  • Sample Preparation: Collect samples from your reaction mixture before and after purification.

  • Gel Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel alongside an unconjugated protein standard.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Successful conjugation will be indicated by the appearance of a new band or a shift to a higher molecular weight for the PEGylated protein compared to the unconjugated standard. Densitometry can be used for a semi-quantitative estimation of the conjugation yield by comparing the band intensities of the conjugated and unconjugated protein.[9]

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) D Mix Reactants (Add PEG to Target Molecule) A->D B Prepare Target Molecule (e.g., Protein in Buffer) B->D C Prepare this compound (Dissolve in DMSO/DMF) C->D E Incubate (RT for 1-2h or 4°C overnight) D->E Start Reaction F Quench Reaction (Add Tris or Glycine) E->F Stop Reaction G Purify Conjugate (e.g., SEC, Dialysis) F->G H Analyze Yield & Purity (e.g., SDS-PAGE, MS) G->H

Caption: Workflow for a typical this compound conjugation experiment.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield CheckReagent Is this compound reagent fresh and handled correctly? Start->CheckReagent CheckBuffer Is the reaction buffer amine-free and pH 7.2-8.5? CheckReagent->CheckBuffer Yes Sol_Reagent Use fresh reagent. Equilibrate to RT before opening. CheckReagent->Sol_Reagent No CheckRatio Is the PEG:Molecule molar ratio sufficient (e.g., >10:1)? CheckBuffer->CheckRatio Yes Sol_Buffer Use PBS/HEPES buffer. Optimize pH. CheckBuffer->Sol_Buffer No CheckConc Is the target molecule concentration high enough? CheckRatio->CheckConc Yes Sol_Ratio Increase molar excess of PEG. CheckRatio->Sol_Ratio No Sol_Conc Increase target molecule concentration. CheckConc->Sol_Conc No End Yield Improved CheckConc->End Yes Sol_Reagent->CheckBuffer Sol_Buffer->CheckRatio Sol_Ratio->CheckConc Sol_Conc->End

Caption: Decision tree for troubleshooting low conjugation yield.

Reaction Pathway: Aminolysis vs. Hydrolysis

G PEG_NHS This compound (Active NHS Ester) Conjugate PEGylated Product (Stable Amide Bond) PEG_NHS->Conjugate Aminolysis (Desired Reaction) [R-NH2, pH 7-9] Hydrolyzed_PEG Inactive PEG-Acid (Hydrolyzed) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) [H2O, rate increases with pH] Amine Target Molecule (R-NH2) Amine->Conjugate Water Water (H2O) (Present in Buffer) Water->Hydrolyzed_PEG

Caption: Competing reactions in this compound conjugation.

References

Technical Support Center: Optimizing m-PEG2-MS Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the reaction buffer pH for m-PEG2-MS coupling to molecules containing primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine-containing molecule?

A1: The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the N-hydroxysuccinimide (NHS) ester of the this compound.[1] For most proteins and peptides, a pH range of 7.2 to 8.5 is recommended, with pH 8.3-8.5 often cited as optimal.[1][2][3]

Q2: Why is pH so critical for this reaction?

A2: The pH of the reaction buffer is a crucial parameter because it influences two competing processes:

  • Amine Reactivity: The reactive species for the coupling is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (around 10.5 for the lysine side chain), the amine group is mostly protonated (-NH3+) and non-nucleophilic, which slows down the reaction.[1]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis increases significantly with higher pH.[1][2]

Therefore, the ideal pH maximizes the concentration of reactive deprotonated amines while keeping the rate of NHS ester hydrolysis to a minimum.[1]

Q3: Which buffers are recommended for the this compound conjugation reaction?

A3: It is essential to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[2][4] A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at the desired pH.[4][5]

Q4: Which buffers should be avoided?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[2][6] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2][6] Tris or glycine can, however, be used to quench the reaction once it is complete.[2]

Q5: How does temperature affect the reaction?

A5: The reaction can be performed at room temperature or 4°C.[2] Lowering the temperature (e.g., to 4°C) can help to decrease the rate of NHS ester hydrolysis, which is particularly useful for longer reaction times or when working at a higher pH.[2]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

  • Possible Cause 1: Incorrect Buffer pH.

    • Recommendation: Verify the pH of your reaction buffer. The optimal range is typically between 7.2 and 8.5.[2] For sensitive proteins, starting with a lower pH (e.g., 7.4) can be beneficial as NHS ester hydrolysis is slower, even though the coupling reaction is also slower.[5]

  • Possible Cause 2: Incompatible Buffer.

    • Recommendation: Ensure your buffer does not contain primary amines like Tris or glycine.[2][6] If necessary, exchange the buffer of your sample to a recommended buffer (e.g., PBS, Borate, or Bicarbonate buffer) using dialysis or a desalting column.[6]

  • Possible Cause 3: Hydrolysis of this compound.

    • Recommendation: The this compound reagent is moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6] Prepare the this compound solution immediately before use and do not store it as a stock solution in aqueous buffer, as the NHS-ester moiety readily hydrolyzes.[6]

  • Possible Cause 4: Low Protein Concentration.

    • Recommendation: Low concentrations of the target molecule can reduce conjugation efficiency as the competing hydrolysis reaction becomes more dominant.[2] If possible, increase the concentration of your protein or antibody. A starting concentration greater than 0.5 mg/mL is often recommended.[7]

  • Possible Cause 5: Impure Antibody or Protein.

    • Recommendation: If your protein sample contains other primary amine-containing impurities (e.g., BSA as a stabilizer), these will compete for the this compound reagent.[7] It is recommended to use a protein that is >95% pure.[7] If necessary, purify your antibody to remove these interfering substances.[7]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours[2]
8.64°C10 minutes[2]

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Kinetics

This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values.

pH RangeAmine Reactivity (Amidation)NHS Ester Hydrolysis RatePredominant Outcome
< 7.0 LowLowVery slow and inefficient coupling due to protonated amines.[1][8]
7.2 - 8.5 Moderate to HighModerateOptimal range for efficient coupling, balancing amine reactivity and stability.[2]
> 8.5 HighHigh to Very HighRapid hydrolysis outcompetes the coupling reaction, leading to low yield.[1][3]

Experimental Protocols

Protocol: General Procedure for this compound Coupling to a Protein

This is a generalized protocol. Optimal conditions such as the molar ratio of this compound to protein, protein concentration, reaction time, and temperature may need to be determined empirically for each specific application.

  • Buffer Preparation:

    • Prepare a non-amine-containing reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5).

  • Protein Preparation:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein solution contains interfering substances like Tris or BSA, it must be purified.

  • This compound Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in a water-miscible organic solvent like DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of this compound to protein will need to be optimized but a starting point is often a 10- to 50-fold molar excess.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small amount of an amine-containing buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[4] Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and reaction by-products by dialysis or size-exclusion chromatography (e.g., a desalting column).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Reaction Buffer (e.g., PBS, pH 7.2-8.5) prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) prep_buffer->prep_protein reaction Combine Reagents Incubate RT for 0.5-2h or 4°C for 2-4h prep_protein->reaction prep_peg Prepare this compound (Dissolve in DMSO/DMF immediately before use) prep_peg->reaction quench Quench Reaction (Optional, e.g., Tris buffer) reaction->quench purify Remove Excess Reagent (Dialysis / SEC) quench->purify analyze Analyze Conjugate purify->analyze ph_effect cluster_low_ph Low pH (<7) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>8.5) ph Reaction pH amine_prot Amine is Protonated (-NH3+) (Non-nucleophilic) ph->amine_prot influences hydrolysis_low NHS Ester Hydrolysis is Slow ph->hydrolysis_low influences amine_deprot Amine is Deprotonated (-NH2) (Nucleophilic) ph->amine_deprot influences hydrolysis_mod NHS Ester Hydrolysis is Moderate ph->hydrolysis_mod influences amine_deprot_high Amine is Deprotonated (-NH2) (Highly Reactive) ph->amine_deprot_high influences hydrolysis_high NHS Ester Hydrolysis is Rapid ph->hydrolysis_high influences result_low Result: Inefficient Coupling amine_prot->result_low hydrolysis_low->result_low result_optimal Result: Efficient Coupling amine_deprot->result_optimal hydrolysis_mod->result_optimal result_high Result: Low Yield due to Hydrolysis amine_deprot_high->result_high hydrolysis_high->result_high

References

Technical Support Center: Preventing Side Reactions of the Methanesulfonyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during experiments involving the methanesulfonyl (mesyl) group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the formation and subsequent reactions of methanesulfonates (mesylates).

Q1: My mesylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in mesylation reactions are often due to a few common issues. Here’s a checklist to troubleshoot your experiment:

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base: The choice of base is critical. A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.[1]

    • Solution: Use a dry, non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and sometimes acts as a nucleophilic catalyst.[2]

  • Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.

    • Solution: Start the reaction at 0 °C. If the reaction is sluggish, allow it to slowly warm to room temperature.[3]

  • Order of Addition: Adding the reagents in the correct order can minimize side reactions.

    • Solution: Slowly add the methanesulfonyl chloride to a solution of the alcohol and the base. This ensures that the MsCl reacts with the alcohol as it is added, rather than undergoing side reactions.[1]

Below is a general troubleshooting workflow for low-yield mesylation reactions.

low_yield_troubleshooting cluster_solutions Corrective Actions start Low Yield of Mesylate check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_base Evaluate Base (Dry & Non-Nucleophilic?) check_moisture->check_base If Yes dry_glassware Dry Glassware & Use Anhydrous Solvents check_moisture->dry_glassware If No check_temp Review Temperature (Started at 0°C?) check_base->check_temp If Yes use_tea_dipea Use Dry TEA or DIPEA check_base->use_tea_dipea If No check_addition Verify Order of Addition (MsCl added to Alcohol/Base?) check_temp->check_addition If Yes control_temp Maintain Low Temperature check_temp->control_temp If No solution Optimize Conditions & Rerun Experiment check_addition->solution If Yes slow_addition Slow, Dropwise Addition of MsCl check_addition->slow_addition If No dry_glassware->solution use_tea_dipea->solution control_temp->solution slow_addition->solution

Initial troubleshooting workflow for low mesylate yield.

Q2: I'm trying to perform a substitution (SN2) reaction on my secondary mesylate, but I'm getting a significant amount of the elimination (E2) product. How can I favor substitution?

A2: The competition between SN2 and E2 reactions is a common challenge, especially with secondary substrates.[4] To favor the SN2 pathway, consider the following factors:

  • Nucleophile/Base: Use a strong nucleophile that is a weak base.

    • Good choices for SN2: Halide ions (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).

    • Bases that favor E2: Sterically hindered bases like potassium tert-butoxide (t-BuOK) and non-hindered strong bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[5]

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions.

    • Examples: Acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents solvate the cation of the nucleophilic salt but not the anionic nucleophile, making it more reactive.

  • Temperature: Lower temperatures generally favor substitution over elimination.[6] Elimination reactions have a higher activation energy and are more favored at higher temperatures.

The following table provides an illustrative guide to selecting conditions to favor SN2 over E2 for a secondary mesylate.

FactorTo Favor SN2To Favor E2
Nucleophile/Base Strong, non-basic nucleophile (e.g., I⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK) or strong, non-hindered base (e.g., NaOEt)
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Can be run in polar protic (e.g., EtOH) or polar aprotic solvents
Temperature Lower temperature (e.g., 0 °C to RT)Higher temperature (e.g., > 50 °C)

Q3: Conversely, how can I promote the E2 elimination of a secondary mesylate and minimize the SN2 product?

A3: To favor the E2 elimination pathway, you should aim for conditions that are the opposite of those that favor SN2:

  • Base: Use a strong, sterically hindered base.

    • Excellent choices for E2: Potassium tert-butoxide (t-BuOK), sodium tert-butoxide (t-BuONa), or lithium diisopropylamide (LDA). These bulky bases have difficulty accessing the electrophilic carbon for an SN2 reaction but can easily abstract a proton from the periphery of the molecule to initiate elimination.[7]

  • Temperature: Higher temperatures favor elimination.[6]

  • Solvent: While E2 reactions can be performed in various solvents, using the conjugate acid of the alkoxide base as the solvent is common (e.g., t-BuOK in tert-butanol).

The following decision-making workflow can help you choose the appropriate reaction pathway.

sn2_vs_e2_decision cluster_sn2 Conditions for SN2 cluster_e2 Conditions for E2 start Desired Reaction on Secondary Mesylate is_substitution Substitution (SN2)? start->is_substitution is_elimination Elimination (E2)? start->is_elimination sn2_nucleophile Use Strong, Non-basic Nucleophile (e.g., NaI, NaN3) is_substitution->sn2_nucleophile Yes e2_base Use Strong, Bulky Base (e.g., t-BuOK) is_elimination->e2_base Yes sn2_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) sn2_nucleophile->sn2_solvent sn2_temp Use Low Temperature (0°C to RT) sn2_solvent->sn2_temp e2_temp Use Higher Temperature e2_base->e2_temp

Decision-making workflow for SN2 vs. E2 reactions.

Q4: My reaction with methanesulfonyl chloride and triethylamine is producing an unexpected, highly reactive intermediate and multiple byproducts. What could be happening?

A4: This is a classic sign of sulfene formation. When methanesulfonyl chloride is treated with a strong, non-nucleophilic base like triethylamine, it can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[8] This sulfene can then react with other molecules in the reaction mixture in an uncontrolled manner, leading to a variety of byproducts.

  • Mechanism of Sulfene Formation: Triethylamine deprotonates the methyl group of methanesulfonyl chloride, leading to the elimination of HCl and the formation of sulfene.

  • How to Prevent Sulfene Formation:

    • Use a Weaker Base: Pyridine is less basic than triethylamine and is less likely to promote sulfene formation. It can also act as a nucleophilic catalyst, which favors the desired mesylation reaction.

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can disfavor the elimination reaction that leads to sulfene.

    • Order of Addition: Adding the methanesulfonyl chloride slowly to the solution of the alcohol and base ensures that it reacts with the alcohol before it has a chance to undergo elimination.

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

This protocol is a general guideline for converting a primary alcohol to its corresponding mesylate, minimizing side reactions.

  • Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • Add triethylamine (1.5 eq.) to the cooled solution with stirring.

  • Addition of Mesyl Chloride:

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding cold water.

    • Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: SN2 Reaction of a Secondary Mesylate with Sodium Azide

This protocol describes a typical SN2 reaction on a secondary mesylate.

  • Preparation:

    • In a round-bottom flask, dissolve the secondary mesylate (1.0 eq.) in anhydrous DMF.

  • Addition of Nucleophile:

    • Add sodium azide (1.5 eq.) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude azide product by flash column chromatography.

References

Technical Support Center: Purification of m-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG2-MS conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The purification of this compound conjugates presents several challenges primarily stemming from the heterogeneity of the PEGylation reaction mixture.[1][] This mixture often contains the desired mono-PEGylated conjugate, unreacted protein, excess this compound reagent, and potentially multi-PEGylated species and positional isomers.[][3] Separating these components effectively requires optimized purification strategies.

Q2: What are the most common methods for purifying this compound conjugates?

The most widely used methods for purifying this compound conjugates are chromatographic techniques, including:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is effective for removing unreacted protein and smaller reactants.[1][]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of PEGylated species from the native protein and can even resolve positional isomers.[][3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for analyzing the purity of the conjugate and can be used for purification, particularly for smaller proteins and peptides.[][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. While less common than IEX or SEC for this application, it can be a useful complementary technique.[]

Q3: How can I quantify the purity and concentration of my this compound conjugate?

Quantifying the purity and concentration can be challenging due to the properties of PEG. Here are some common approaches:

  • HPLC with UV and Charged Aerosol Detection (CAD): Since PEG lacks a strong chromophore, UV detection alone is insufficient for quantifying unreacted PEG.[7] A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used in series with a UV detector to quantify non-volatile analytes like PEG.[7]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the conjugate and identifying different PEGylated species.[8]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of purity by visualizing the shift in molecular weight upon PEGylation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound conjugates.

Chromatography Issues

Q4: My SEC column is not separating the PEGylated conjugate from the unreacted PEG.

  • Problem: The hydrodynamic radii of the conjugate and the excess PEG may be too similar for effective separation by SEC alone, especially with larger PEG chains.

  • Solution:

    • Optimize Mobile Phase: Ensure the mobile phase composition is optimized for your specific conjugate and column. A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[9]

    • Employ a Different Technique: Consider using IEX or RP-HPLC as a subsequent purification step. IEX is particularly effective at separating species with different degrees of PEGylation.[5][10]

Q5: I am seeing broad or tailing peaks in my HPLC chromatogram.

  • Problem: This can be caused by several factors, including column contamination, improper mobile phase, or interactions between the analyte and the stationary phase.[11][12]

  • Solution:

    • Column Cleaning: Ensure your column is thoroughly cleaned according to the manufacturer's instructions. Contaminants from previous runs can lead to poor peak shape.[13][14]

    • Mobile Phase Optimization: Check the pH and composition of your mobile phase. For RP-HPLC, the use of an ion-pairing agent like trifluoroacetic acid (TFA) is often necessary to achieve sharp peaks for proteins and peptides.[15]

    • Sample Preparation: Filter your sample before injection to remove any particulates that could clog the column.[16]

Q6: How can I remove unreacted this compound reagent effectively?

  • Problem: Residual PEG reagent can be difficult to remove and can interfere with downstream applications and analysis.

  • Solution:

    • Dialysis or Diafiltration: For significant size differences between the conjugate and the free PEG, dialysis or diafiltration can be an effective first step to remove the bulk of the unreacted reagent.[11][17]

    • Size Exclusion Chromatography (SEC): SEC is a standard method for removing small molecules from larger proteins.[][18]

    • Two-Dimensional LC (2D-LC): A 2D-LC system combining SEC and RP-HPLC can be highly effective. The first dimension (SEC) separates the high molecular weight conjugate from the low molecular weight PEG, which is then trapped and analyzed in the second dimension (RP-HPLC).[7][19]

Product Purity and Heterogeneity

Q7: My final product contains multiple PEGylated species (mono-, di-, tri-PEGylated, etc.). How can I isolate the mono-PEGylated conjugate?

  • Problem: The PEGylation reaction often yields a mixture of species with varying numbers of attached PEG molecules.

  • Solution:

    • Optimize Reaction Conditions: The molar ratio of the this compound reagent to the protein is a critical parameter. Reducing the molar excess of the PEG reagent can favor mono-PEGylation.[3][7] Reaction time, pH, and temperature also play important roles.[5]

    • Ion-Exchange Chromatography (IEX): IEX is the method of choice for separating species with different degrees of PEGylation. The elution order is typically determined by the PEG-to-protein mass ratio, with higher PEGylated species eluting earlier.[5][10]

Q8: I have isolated the mono-PEGylated fraction, but I suspect there are positional isomers. How can I separate or characterize them?

  • Problem: If the protein has multiple potential reaction sites (e.g., lysine residues for NHS esters), the PEGylation can occur at different positions, resulting in isomers.

  • Solution:

    • High-Resolution Ion-Exchange Chromatography (IEX): IEX can often separate positional isomers due to subtle differences in their surface charge distribution.[3][4]

    • Reversed-Phase HPLC (RP-HPLC): High-resolution RP-HPLC can also be effective in separating positional isomers.[6]

    • Peptide Mapping: To identify the specific sites of PEGylation, the purified conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

Contamination Issues

Q9: I am observing persistent PEG contamination in my mass spectrometry analysis, even in my blanks.

  • Problem: Polyethylene glycol (PEG) is a common contaminant in labs and can be introduced from various sources, including solvents, detergents, and lab consumables like filters and plastic tubes.[20][21][22]

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS grade solvents.

    • Check Consumables: Be aware that some membrane filters and plasticware can leach PEG.[21] Test consumables by running blanks.

    • Thorough System Cleaning: If your LC-MS system is contaminated, extensive washing with a sequence of solvents (e.g., water, isopropanol, acetonitrile, methanol) may be necessary.[21]

    • Dedicated Glassware: Use glassware dedicated to PEG-free work where possible.

Quantitative Data Summary

ParameterMethodTypical Values/ObservationsReference
Residual PEG Reagent Detection Limit 2D-LC with Charged Aerosol Detection<10 ng on column[7]
Reproducibility of Residual PEG Reagent Measurement 2D-LC with Charged Aerosol DetectionRetention Time: <0.1% RSD, Peak Area: <1% RSD[7]
Separation of PEGylation Isomers Cation-Exchange ChromatographyCan resolve >25 isomers for lysozyme with up to 5 PEGylation sites.[3]
Separation of Positional Isomers (Exenatide) Cation-Exchange Chromatography (HiTrap SP)K12C-PEGylate and K27C-PEGylate eluted at 0.22 M and 0.33 M NaCl, respectively.[4]

Experimental Protocols

Protocol 1: General PEGylation with this compound (NHS Ester)

This protocol is a general guideline for the PEGylation of a protein using an NHS ester-activated PEG, such as this compound.

  • Buffer Preparation: Prepare a non-amine containing buffer, such as phosphate-buffered saline (PBS) at pH 7.0-8.0. Avoid buffers like Tris or glycine.[17]

  • Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[17] Do not store the reconstituted reagent.[17]

  • Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG reagent solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[23]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[17]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer (e.g., Tris) or by proceeding directly to purification.

  • Purification: Purify the conjugate from unreacted PEG and protein using SEC, IEX, or RP-HPLC.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated conjugate.

  • Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.[16]

  • Sample Loading: Filter the PEGylation reaction mixture through a 0.22 µm filter and inject it onto the column.[16] The injection volume should be a small percentage of the column volume to ensure good resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated conjugate, being larger, should elute before the unreacted protein and significantly before the smaller, unreacted PEG reagent.[]

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE, UV-Vis spectroscopy, or LC-MS to identify the fractions containing the purified conjugate.

Visualizations

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer, pH 7-8) Reaction_Mix Incubation (RT or on ice) Protein->Reaction_Mix PEG_reagent This compound Reagent (Dissolved in DMSO/DMF) PEG_reagent->Reaction_Mix SEC Size Exclusion Chromatography (SEC) (Removes excess PEG & protein) Reaction_Mix->SEC Crude Reaction Mixture IEX Ion-Exchange Chromatography (IEX) (Separates by PEGylation state) SEC->IEX Final_Product Purified Mono-PEGylated Conjugate IEX->Final_Product SDS_PAGE SDS-PAGE Final_Product->SDS_PAGE LC_MS LC-MS Final_Product->LC_MS Troubleshooting_Logic cluster_purity Purity Issues cluster_chromatography Chromatography Problems Start Purification Issue Observed Impure_Product Product is Impure Start->Impure_Product No Bad_Peaks Poor Peak Shape (Broad, Tailing) Start->Bad_Peaks Yes Multiple_Species Multiple PEGylated Species? Impure_Product->Multiple_Species Unreacted_Material Unreacted Protein/PEG? Multiple_Species->Unreacted_Material No Use_IEX Use Ion-Exchange (IEX) Multiple_Species->Use_IEX Yes Optimize_Reaction Optimize Reaction Conditions (e.g., molar ratio) Unreacted_Material->Optimize_Reaction Use_SEC Use Size Exclusion (SEC) Unreacted_Material->Use_SEC Check_Column Check/Clean Column Bad_Peaks->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Check_Column->Optimize_Mobile_Phase Filter_Sample Filter Sample Optimize_Mobile_Phase->Filter_Sample

References

Technical Support Center: m-PEG2-MS Labeling Efficiency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess the efficiency of m-PEG2-MS labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound labeling refers to the covalent attachment of a methoxy-polyethylene glycol (m-PEG) derivative to a molecule, typically a protein or peptide, for therapeutic or research purposes. PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] The "m-PEG" indicates the PEG chain is capped at one end with a methoxy group to prevent cross-linking, while the other end contains a reactive group for conjugation. The "MS" in the reagent name typically signifies that it is a mass spectrometry-grade reagent or that it contains a specific linker suitable for mass spectrometric analysis. The efficiency of this labeling process is a critical quality attribute that directly impacts the safety and efficacy of the drug product.[1]

Q2: Why is it crucial to assess the efficiency of PEGylation?

Assessing PEGylation efficiency is vital for several reasons:

  • Determining the Degree of PEGylation: It helps to quantify the average number of PEG molecules attached to each protein molecule.[2] This is critical as the degree of PEGylation can affect the therapeutic's biological activity, solubility, and in vivo half-life.[3][4]

  • Ensuring Product Consistency: For therapeutic applications, consistent batch-to-batch production is mandatory. Monitoring efficiency ensures the final product is uniform.

  • Optimizing Reaction Conditions: Analyzing the efficiency helps in optimizing reaction parameters like pH, temperature, and reactant molar ratios to achieve the desired product.[5]

  • Characterizing Heterogeneity: PEGylation reactions often result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species.[6] Assessing the distribution of these species is essential for characterizing the product.[7]

Q3: What are the primary methods for assessing this compound labeling efficiency?

The primary analytical techniques for evaluating PEGylation efficiency include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[2] Each method offers different advantages in terms of quantitation, resolution, and ease of use.

Core Assessment Techniques & Protocols

Q4: How is Mass Spectrometry (MS) used to assess PEGylation efficiency?

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, is a powerful tool for this purpose.[7] It directly measures the molecular weight of the native and PEGylated protein. The mass difference corresponds to the mass of the attached PEG molecules, allowing for the determination of the degree of PEGylation.[8] The relative abundance of peaks for the unmodified protein and the various PEGylated forms can be used to estimate the efficiency of the reaction.[1]

Experimental Protocol: MALDI-TOF MS Analysis of a PEGylated Protein

  • Sample Preparation:

    • Purify the PEGylated protein sample using size-exclusion chromatography (SEC) to remove unreacted PEG.[8]

    • Dilute the purified sample to a final concentration of approximately 1 mg/mL in a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).

  • Matrix Preparation:

    • Prepare a matrix solution, such as sinapinic acid at 10 mg/mL in a solution of 50% acetonitrile and 0.1% TFA.[1] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.[1]

  • Target Plate Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry at room temperature, permitting co-crystallization.[9]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode, which is often better for heterogeneous and high molecular weight samples.[9][10]

    • Acquire spectra across a mass range that encompasses both the unmodified and expected PEGylated protein masses.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unmodified protein (P), mono-PEGylated protein (P-PEG1), di-PEGylated protein (P-PEG2), and so on.

    • Calculate the degree of PEGylation by observing the mass shift.

    • Estimate the relative abundance of each species by comparing the peak intensities or areas.[1]

Q5: How can High-Performance Liquid Chromatography (HPLC) determine labeling efficiency?

HPLC is used to separate the components of the PEGylation reaction mixture. Different HPLC modes are effective:

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger, will elute earlier than their unmodified counterparts.[11] This method is also excellent for quantifying the amount of free, unreacted PEG in the mixture.[11]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of hydrophilic PEG chains causes the PEGylated protein to elute earlier than the more hydrophobic, unmodified protein.[12] RP-HPLC can often resolve species with different numbers of attached PEG molecules.[5]

Experimental Protocol: RP-HPLC Analysis of a PEGylation Reaction

  • Sample Preparation:

    • Quench the PEGylation reaction mixture (e.g., with 1 M Tris-HCl).[5]

    • Filter the sample through a 0.22 µm filter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 or C4 column suitable for protein separations (e.g., Jupiter 5µm C4).[12]

    • Mobile Phase A: 0.1% TFA in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Flow Rate: 1 mL/min.[12]

    • Temperature: 45°C (elevated temperatures can improve peak shape for proteins).[12]

    • Gradient: A linear gradient from ~20% to 65% Mobile Phase B over 25 minutes.[12]

    • Detection: UV at 220 nm or 280 nm.[8][12]

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the unreacted protein and the different PEGylated species.

    • Calculate the percentage of PEGylated protein by integrating the peak areas. The labeling efficiency can be expressed as: Efficiency (%) = (Area of PEGylated Peaks / Total Area of All Protein Peaks) x 100

Q6: Can SDS-PAGE be used to assess PEGylation efficiency?

Yes, SDS-PAGE is a common, accessible method for visualizing the results of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic size of the protein, causing it to migrate more slowly through the gel than the unmodified protein.[8] This results in a visible band shift.

However, SDS-PAGE is considered semi-quantitative. The band intensity can give a rough estimate of the relative amounts of each species, but PEG can affect staining efficiency, requiring careful interpretation.[8] It is excellent for a quick qualitative check of whether the reaction has proceeded.

Experimental Protocol: SDS-PAGE Analysis

  • Sample Preparation:

    • Mix aliquots of the unreacted protein (control) and the PEGylation reaction mixture with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel with an appropriate percentage for resolving the protein of interest.

    • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain like Coomassie Brilliant Blue or use a specific PEG stain, such as a barium iodide solution, which forms a complex with PEG.[8]

    • Destain the gel and visualize the bands. Compare the lanes containing the reaction mixture to the unmodified protein control to identify the shifted bands corresponding to PEGylated species.

Quantitative Data Summary

Technique Principle Information Provided Advantages Limitations
MALDI-TOF MS Measures mass-to-charge ratio after ionization.Average degree of PEGylation, distribution of species, confirmation of mass addition.[1][7]High accuracy and sensitivity, provides direct mass measurement.[1][10]Can be difficult for very large or heterogeneous proteins, requires specialized equipment.[10]
ESI-MS Measures mass-to-charge ratio from solution.Similar to MALDI, can be coupled with LC for online analysis (LC-MS).[7][13]Amenable to automation, provides high-resolution data.[7]Complex spectra due to multiple charge states and PEG polydispersity can be hard to interpret.[7]
SEC-HPLC Separation based on hydrodynamic size.Separation of free PEG, aggregated, PEGylated, and native protein.[11]Good for purification and quantifying free PEG.[11]May not resolve species with small differences in PEGylation (e.g., mono- vs. di-PEGylated).
RP-HPLC Separation based on hydrophobicity.Quantification of native vs. PEGylated protein, can resolve different degrees of PEGylation.[5][12]High resolution, well-established method.[5]PEGylated proteins can have poor peak shapes; method development may be required.
SDS-PAGE Separation based on electrophoretic mobility (size).Qualitative assessment of reaction, visualization of molecular weight shift.[8]Simple, inexpensive, widely available.Semi-quantitative, PEG affects mobility in a non-linear way, poor resolution of species.[8]

Troubleshooting Guide

Q7: My labeling efficiency is very low. What are the common causes and solutions?

Low labeling efficiency is a frequent issue. Consider the following factors:

  • Incorrect pH: The pH of the reaction buffer is critical. For NHS-ester based PEGylation targeting primary amines (lysine residues, N-terminus), the pH should typically be between 7.5 and 8.5 to ensure the amine groups are deprotonated and nucleophilic.[14][15]

    • Solution: Verify the pH of your reaction buffer. Use a buffer with sufficient capacity, as the sample itself can alter the pH.[14][15]

  • Reagent Instability: Activated PEG reagents (e.g., NHS-esters) are susceptible to hydrolysis, especially in aqueous solutions.

    • Solution: Prepare the PEG reagent solution immediately before use. Avoid storing it in solution.

  • Insufficient Molar Excess of PEG: The ratio of PEG reagent to protein is a key parameter.

    • Solution: Increase the molar excess of the PEG reagent in increments (e.g., from 10-fold to 20-fold or 50-fold) to drive the reaction forward.[2]

  • Low Protein Concentration: Very dilute protein solutions can slow down the reaction kinetics.

    • Solution: If possible, increase the protein concentration to favor the bimolecular reaction.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent.

    • Solution: Use non-amine-containing buffers like phosphate or borate for the reaction.[5] Tris can be used to quench the reaction.[5]

Q8: I see multiple bands/peaks, indicating a very heterogeneous product. How can I control this?

Product heterogeneity is inherent to PEGylation of proteins with multiple potential labeling sites (e.g., multiple lysine residues).[6]

  • Control Reaction Time and Temperature: Shorter reaction times or lower temperatures can help limit the extent of PEGylation, favoring lower-order species.

  • Reduce Molar Excess of PEG: A lower PEG-to-protein ratio will statistically favor the formation of mono-PEGylated species.

  • Site-Directed PEGylation: For ultimate control, consider strategies that target a specific site. This can involve:

    • Thiol-reactive PEGylation: If the protein has a unique cysteine residue (or one can be engineered), use a maleimide-activated PEG.

    • N-terminal Specific PEGylation: Use chemistries that specifically target the alpha-amino group of the N-terminus under controlled pH conditions.

    • Enzymatic PEGylation: Techniques like GlycoPEGylation or using transglutaminase can attach PEG to a specific site.[16]

Q9: My MALDI-TOF MS spectrum is of poor quality or shows no signal. What should I check?
  • Incorrect Matrix: The choice of matrix is crucial. For proteins, sinapinic acid is a common choice. Ensure it is properly prepared and co-crystallizes well with your sample.[1]

  • Contaminants: Salts and detergents can suppress the MS signal.

    • Solution: Ensure the sample is well-purified and desalted. Use a buffer containing a volatile acid like TFA.

  • Detector Saturation: If the unmodified protein is in vast excess, its signal might saturate the detector, making it difficult to see the lower-abundance PEGylated species.

    • Solution: Try to partially purify the PEGylated species or adjust instrument settings. For very high mass proteins (>100 kDa), a high-mass (HM) detector system may be necessary.[9][10]

Visualized Workflows and Logic

experimental_workflow cluster_prep Phase 1: Reaction & Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Interpretation start This compound Labeling Reaction (Protein + PEG Reagent) quench Quench Reaction (e.g., add Tris buffer) start->quench purify Optional: Purify/Desalt Sample (e.g., SEC, Dialysis) quench->purify ms Mass Spectrometry (MALDI-TOF or LC-ESI-MS) purify->ms Analyze Aliquots hplc HPLC (RP-HPLC or SEC-HPLC) purify->hplc Analyze Aliquots sds SDS-PAGE purify->sds Analyze Aliquots ms_res Determine Degree of PEGylation & Species Distribution ms->ms_res hplc_res Quantify % Labeled vs. % Unlabeled Protein hplc->hplc_res sds_res Qualitatively Confirm Molecular Weight Shift sds->sds_res end Assess Labeling Efficiency ms_res->end hplc_res->end sds_res->end

Caption: Experimental workflow for assessing this compound labeling efficiency.

troubleshooting_guide cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_optimization Further Optimization start Problem Detected: Low Labeling Efficiency ph_check Is reaction pH correct? (e.g., 7.5-8.5 for NHS esters) start->ph_check reagent_check Is PEG reagent fresh and non-hydrolyzed? ph_check->reagent_check pH OK ph_sol Adjust pH; Use higher capacity buffer ph_check->ph_sol No buffer_check Does buffer contain competing amines (e.g., Tris)? reagent_check->buffer_check Reagent OK reagent_sol Use fresh reagent; Prepare immediately before use reagent_check->reagent_sol No buffer_sol Switch to non-amine buffer (e.g., Phosphate, Borate) buffer_check->buffer_sol No ratio_opt Increase molar ratio of PEG to protein buffer_check->ratio_opt Buffer OK ph_sol->reagent_check reagent_sol->buffer_check buffer_sol->ratio_opt conc_opt Increase protein concentration ratio_opt->conc_opt re_run Re-run experiment and re-assess conc_opt->re_run

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

dealing with aggregation of proteins after m-PEG2-MS conjugation

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of protein aggregation following conjugation with m-PEG2-MS (Methyl-PEG2-Maleimide Succinimidyl Ester).

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after I add the this compound reagent?

Protein aggregation after this compound conjugation is a frequent challenge that can arise from several factors related to the reagent's properties and the specific reaction conditions. Key causes include:

  • Over-labeling: The this compound reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the protein surface.[1] Using a high molar excess of the reagent can lead to the modification of too many surface amines. This can alter the protein's overall net charge, isoelectric point (pI), and solubility, leading to precipitation.[2][3]

  • Increased Hydrophobicity: Although the PEG component is hydrophilic, the overall modification can alter the protein's surface properties. If the conjugation process exposes hydrophobic patches that are normally buried, it can promote intermolecular interactions and aggregation.[4]

  • Suboptimal Buffer Conditions: The reaction buffer is critical. NHS ester coupling is most efficient at a slightly alkaline pH of 7.2-8.5.[2][5] However, if this pH is too close to the protein's isoelectric point, the protein's solubility will be at its minimum, significantly increasing the risk of aggregation.[6]

  • High Protein Concentration: Performing the conjugation reaction at high protein concentrations (typically above 5 mg/mL) increases the proximity of protein molecules, raising the likelihood of intermolecular interactions and aggregation.[7]

  • Reagent Precipitation: The this compound reagent itself may have limited solubility in aqueous buffers. Adding it too quickly or from a highly concentrated stock can cause the reagent to precipitate, which can act as a nucleus for protein aggregation.[2]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify the extent of aggregation in your conjugated protein sample.

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying aggregates.[8][9] SEC separates molecules based on their size (hydrodynamic volume).[10] Aggregates, being larger than the monomeric protein, will elute earlier from the column. The percentage of aggregation can be calculated from the peak areas in the chromatogram.[11][12]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[13] It is highly sensitive to the presence of even small amounts of large aggregates because the light scattering intensity scales with the sixth power of the particle radius.[14][15] This makes it an excellent tool for early detection of aggregation.[16]

  • SDS-PAGE (non-reducing): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, run under non-reducing conditions, can qualitatively reveal the presence of high-molecular-weight species corresponding to covalently cross-linked aggregates.

  • Visual Inspection and Turbidity: The simplest method is visual inspection for cloudiness or precipitate.[17] This can be quantified by measuring the turbidity or absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm).

Q3: What proactive steps can I take to prevent aggregation in my next experiment?

Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation.

  • Optimize Molar Ratio: Avoid using a large excess of the this compound reagent. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1 reagent-to-protein) to find the lowest ratio that achieves the desired degree of labeling without causing aggregation.[2]

  • Adjust Protein Concentration: If aggregation is observed, try reducing the protein concentration to the 1-5 mg/mL range.[7]

  • Optimize Reaction Buffer:

    • pH: Ensure the buffer pH is optimal for both the NHS ester reaction (pH 7.2-8.5) and your protein's stability.[2][5] Crucially, select a pH that is at least 1 unit away from your protein's isoelectric point (pI).[6]

    • Buffer Type: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, to avoid competition with the NHS ester reaction.[2][3]

    • Additives: Incorporate stabilizing excipients into the buffer. Common examples include 5-20% glycerol, 50-100 mM arginine, or non-ionic detergents like 0.01% Tween-20.[2]

  • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 4-12 hours).[7] This can slow the rate of both the conjugation and potential protein unfolding/aggregation processes.[2]

  • Reagent Addition: Dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5][7] Add this stock solution to the protein solution slowly while gently mixing to prevent localized high concentrations and reagent precipitation.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving aggregation issues observed during or after the this compound conjugation reaction.

Problem 1: Visible Precipitate or High Turbidity During/After Reaction
Possible CauseRecommended Solution
High Protein Concentration Dilute the protein to a concentration of 1-5 mg/mL before adding the reagent.[7]
High Molar Excess of Reagent Reduce the molar excess of this compound. Perform a titration to find the optimal ratio.[2][3]
Suboptimal Buffer pH Ensure the buffer pH is between 7.2-8.5 and at least 1 unit away from the protein's pI.[2][6]
Reagent Precipitation Prepare a fresh stock of this compound in anhydrous DMSO. Add it dropwise to the protein solution with gentle stirring.[2]
Temperature Perform the incubation at a lower temperature (4°C) for a longer period.[2]
Problem 2: High Molecular Weight (HMW) Species Detected by SEC/DLS
Possible CauseRecommended Solution
Over-labeling Decrease the molar ratio of this compound to protein. Analyze the degree of labeling to correlate with HMW species formation.[3]
Conformational Instability Add stabilizing excipients to the reaction buffer, such as 50 mM arginine or 5-10% glycerol. These can help maintain the protein's native structure.[2]
Hydrophobic Interactions Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Polysorbate 80) in the reaction and purification buffers.[2]
Incorrect Buffer Ionic Strength Screen different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find conditions that minimize non-specific interactions.[9][18]
Post-purification Instability Ensure the final storage buffer is optimized for the conjugated protein's stability. Consider adding cryoprotectants like glycerol for frozen storage.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a starting point. Optimal conditions, particularly protein concentration and molar ratio of the reagent, should be determined empirically.

  • Protein Preparation:

    • Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4).

    • Adjust the protein concentration to 1-5 mg/mL.[7]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[2]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[2] Add the reagent slowly with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C.[7]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer with primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[19]

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against the desired storage buffer.[7]

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System and Column:

    • Use an HPLC or UHPLC system, preferably with a bio-inert flow path to minimize protein adsorption.[9]

    • Select an SEC column with a pore size suitable for separating the protein monomer from its aggregates (e.g., ~300 Å for monoclonal antibodies).[10]

  • Mobile Phase:

    • A typical mobile phase is 100-200 mM sodium phosphate with 150 mM NaCl, pH 6.8-7.0.[9][10] The salt is crucial to prevent secondary ionic interactions between the protein and the column matrix.[18]

  • Sample Preparation:

    • Filter the conjugated protein sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 10-50 µL) to avoid column overloading.[11]

  • Analysis:

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).[11]

    • Monitor the elution profile using a UV detector at 280 nm (for protein) or 215 nm (for higher sensitivity to the peptide backbone).[8][12]

    • Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the monomer).

    • Calculate the percentage of aggregates by integrating the peak areas.

Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • The sample must be free of dust and extraneous particles. Filter the sample through a 0.2 µm or smaller filter directly into a clean DLS cuvette.[20]

    • A sample volume of 20-50 µL is typically required.

  • Instrument Setup:

    • Turn on the instrument and allow the laser to warm up and stabilize.

    • Set the measurement temperature, which should be precisely controlled.

    • Enter the correct viscosity and refractive index for the solvent (buffer) at the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform multiple acquisitions (e.g., 10-20 runs) to ensure the data is reproducible.[20]

    • The instrument's software will generate an autocorrelation function and calculate the size distribution based on the diffusion coefficients of the particles in the solution.[14]

  • Data Interpretation:

    • Analyze the size distribution plot. A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomer.

    • The presence of larger species (e.g., >100 nm) or a high polydispersity index (PDI > 0.2) indicates aggregation.[13]

Visualizations

TroubleshootingWorkflow start Aggregation Observed (Precipitate or HMW species) q1 Is protein concentration > 5 mg/mL? start->q1 a1_yes Reduce Protein Concentration to 1-5 mg/mL q1->a1_yes Yes q2 Is buffer pH near protein pI? q1->q2 No a1_yes->q2 a2_yes Adjust pH to be pI +/- 1 unit q2->a2_yes Yes q3 Is molar excess of This compound high (>20x)? q2->q3 No a2_yes->q3 a3_yes Reduce Molar Ratio (Titrate 5x to 20x) q3->a3_yes Yes q4 Are stabilizing excipients present? q3->q4 No a3_yes->q4 a4_no Add Stabilizers (e.g., Arginine, Glycerol) q4->a4_no No end_node Re-analyze Sample (SEC/DLS) q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for protein aggregation after conjugation.

AggregationMechanism cluster_start Reactants cluster_process Conjugation Process cluster_causes Potential Destabilizing Factors cluster_result Outcome p1 Native Protein (Soluble Monomer) conj NHS Ester Reaction (pH 7.2-8.5) p1->conj r1 This compound Reagent r1->conj c1 Over-labeling of Surface Lysines conj->c1 c2 Increased Surface Hydrophobicity conj->c2 c3 Conformational Instability conj->c3 agg Intermolecular Interactions & Aggregate Formation c1->agg c2->agg c3->agg

References

strategies to improve the in vivo stability of m-PEG2-MS linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the in-vivo stability of conjugates using m-PEG2-MS linkers. It includes troubleshooting advice and frequently asked questions in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in-vivo instability for conjugates made with this compound linkers?

The primary cause of instability for maleimide-succinimidyl (MS) based linkers is the reversibility of the maleimide-thiol bond. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, which re-forms the maleimide and the free thiol.[1][2] This deconjugation can lead to the premature release of the conjugated payload in the circulatory system.[3] In a biological environment rich in thiols like glutathione or albumin, the reformed maleimide can react with these other molecules, leading to off-target effects and loss of therapeutic efficacy.[1][3]

Q2: What is the difference between retro-Michael reaction and hydrolysis in the context of maleimide linkers?

The retro-Michael reaction and hydrolysis are competing processes that determine the fate of a maleimide-thiol conjugate.[3]

  • Retro-Michael Reaction (Deconjugation): This is a disruptive process where the bond between the maleimide and the thiol breaks, leading to the release of the payload-linker from the targeting molecule.[1][3] This is a major pathway for in-vivo instability.

  • Hydrolysis (Stabilization): This process involves the opening of the succinimide ring in the linker to form a stable succinamic acid thioether.[4] This ring-opened product is significantly more stable and resistant to the retro-Michael reaction, effectively locking the conjugate and preventing payload loss.[5][6]

The diagram below illustrates these competing chemical pathways for a maleimide-thiol conjugate.

G cluster_main Maleimide-Thiol Conjugate Fate A Maleimide-Thiol Adduct (Thiosuccinimide) B Deconjugation (Reformed Maleimide + Thiol) A->B Retro-Michael Reaction (Instability) C Stabilization (Ring-Opened Hydrolyzed Product) A->C Hydrolysis (Stability) D Payload Loss & Off-Target Effects B->D E Stable Conjugate C->E

Caption: Competing pathways of retro-Michael reaction and hydrolysis.

Q3: How do reaction conditions affect the stability of the final conjugate?

The conditions during the conjugation reaction are critical for ensuring a stable final product. The pH is the most important factor.

  • Optimal pH: The reaction between a maleimide and a thiol is most efficient and specific within a pH range of 6.5 to 7.5.[1][] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[]

  • High pH (>7.5): At higher pH levels, maleimides can react competitively with amines (e.g., lysine residues on an antibody), leading to undesirable cross-reactivity and a heterogeneous product mixture.[1][]

  • Low pH (<6.5): At lower pH, the concentration of the reactive thiolate anion is reduced, which can slow down the conjugation reaction significantly.

Q4: Are there strategies to stabilize the maleimide-thiol linkage after the conjugation reaction?

Yes, several post-conjugation strategies can be employed to enhance stability by favoring the hydrolysis pathway over the retro-Michael reaction.

  • Forced Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to its more stable, ring-opened form. This can be achieved by incubating the conjugate in a basic environment.[4][8] This strategy is particularly effective for maleimides with electron-withdrawing N-substituents, which greatly accelerate ring-opening rates.[5] The resulting ring-opened products can have half-lives of over two years.[5]

  • Transcyclization: If the thiol is part of a cysteine residue, a stabilization method involving an in-situ transcyclization can be used.[9] This process, which can be achieved by an extended incubation time in a buffered solution, converts the thiosuccinimide into a more stable thiomorpholinone structure, preventing retro-Michael reactions.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Premature payload release observed in plasma/serum. The maleimide-thiol linkage is undergoing a retro-Michael reaction.[3]1. Implement a post-conjugation hydrolysis step to open the succinimide ring and stabilize the conjugate.[5][8] 2. If using a cysteine, consider a transcyclization strategy by extending incubation time post-conjugation.[9] 3. Redesign the linker using maleimides with electron-withdrawing groups to accelerate stabilizing hydrolysis.[4]
Low conjugation efficiency or yield. Suboptimal reaction pH.Ensure the conjugation buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide specificity.[1]
Product heterogeneity and off-target conjugation. Reaction pH is too high (>7.5), causing maleimide to react with amines.Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[]
Conjugate is stable in buffer but unstable in vivo. Thiol exchange with endogenous thiols like glutathione or albumin is occurring via the retro-Michael reaction.[3][9]This highlights the need for a stabilization strategy. Purposefully hydrolyze the conjugate in vitro before in-vivo administration to create a stable, ring-opened product.[5][6]

Quantitative Data Summary

The stability of the maleimide-thiol adduct is significantly influenced by the N-substituent on the maleimide and the pKa of the thiol.

Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione

Maleimide ConjugateThiol Source (pKa)Half-life of Conversion (hours)Extent of Conversion (%)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (6.6)3.189.5[11]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (6.6)1812.3[11]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (9.5)2580.8[11]
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid20-8020-90[2]

These studies demonstrate that higher thiol pKa values and certain N-substituents can decrease the rate of the exchange reaction.[11]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol describes a standard method for conjugating a thiol-containing molecule to an this compound linker.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound linker in a dry, aprotic solvent (e.g., DMSO, DMF).

    • Prepare the thiol-containing molecule (e.g., protein, peptide) in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5. The buffer should be free of other thiol-containing species.

  • Conjugation Reaction:

    • Add the this compound linker stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is commonly used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

  • Quenching:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, in a 2- to 5-fold molar excess over the initial amount of maleimide linker. Incubate for an additional 30 minutes.

  • Purification:

    • Remove excess linker and quenching reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugate.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HPLC.

G cluster_workflow Conjugation & Stabilization Workflow A 1. Conjugation (pH 6.5-7.5) B 2. Purification (e.g., SEC) A->B C 3. Stabilization (Optional) - Adjust pH to 8.0-9.0 - Incubate to hydrolyze B->C Proceed to Stabilization D 4. Final Formulation (pH adjustment & buffer exchange) C->D E 5. In Vivo Stability Assessment D->E

References

Technical Support Center: Optimizing m-PEG2-MS to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of m-PEG2-MS to protein for successful conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for conjugation?

The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[1][2] A common starting point is a molar excess of the PEG reagent. For initial experiments, a range of molar ratios should be tested to determine the ideal condition for your specific application.

Q2: How does the reaction pH affect the conjugation efficiency?

The reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amines on the protein is most efficient at a pH of 7-9.[1] At this pH, the primary amine groups are sufficiently nucleophilic to attack the NHS ester, leading to the formation of a stable amide bond. It is crucial to maintain the pH within this range to ensure optimal conjugation and minimize hydrolysis of the NHS ester.

Q3: What are the recommended buffer conditions for the conjugation reaction?

It is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 8.0.[3] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the this compound, leading to reduced conjugation efficiency.

Q4: How can I determine the degree of PEGylation after the conjugation reaction?

Several analytical techniques can be used to assess the extent of PEGylation:

  • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to a shorter retention time on an SEC column compared to the unmodified protein.[4][5][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate PEGylated and un-PEGylated protein species based on differences in hydrophobicity.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can directly measure the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.[7][8]

  • SDS-PAGE: A shift in the apparent molecular weight of the PEGylated protein compared to the native protein can be observed, although this method is less precise than SEC or MS.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no PEGylation Incorrect molar ratio: Insufficient this compound was used.Increase the molar excess of this compound in subsequent trial reactions.[9]
Suboptimal pH: The reaction pH was outside the optimal range of 7-9.Ensure the buffer is at the correct pH. Perform a buffer exchange if necessary.[1]
Presence of competing amines: The buffer contained primary amines (e.g., Tris).Use an amine-free buffer like PBS or HEPES.[3]
Hydrolyzed this compound: The reagent was exposed to moisture or stored improperly.Prepare the this compound solution immediately before use and avoid prolonged storage in aqueous solutions.
Protein Aggregation/Precipitation High degree of labeling: Excessive PEGylation can lead to protein instability.Reduce the molar excess of the this compound reagent or decrease the reaction time.[10]
Unfavorable buffer conditions: Incorrect pH or high ionic strength can cause aggregation.Optimize the buffer composition, including pH and salt concentration, to maintain protein stability.
Multiple PEGylated Species Heterogeneity of reaction: The protein has multiple reactive sites with varying accessibility.This is a common outcome. To obtain a more homogeneous product, purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to separate different PEGylated isoforms.
Difficulty in Purifying the Conjugate Inefficient removal of unreacted PEG: The purification method is not suitable for separating the conjugate from free PEG.Use a purification method with appropriate size or charge separation capabilities, such as size-exclusion chromatography or ion-exchange chromatography.[5]

Experimental Protocols

Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio

This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.

1. Protein and Reagent Preparation: a. Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. b. Immediately before use, dissolve the this compound in the same buffer to create a stock solution (e.g., 10 mM).

2. Conjugation Reaction Setup: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of PEG:protein). c. Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.

3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

4. Analysis: a. Analyze the reaction products from each molar ratio using SDS-PAGE, SEC, or Mass Spectrometry to determine the extent of PEGylation.

Protocol 2: Purification of the PEGylated Protein using Size-Exclusion Chromatography (SEC)

1. Column Equilibration: a. Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) at a constant flow rate.

2. Sample Loading: a. After quenching the conjugation reaction, centrifuge the sample to remove any precipitated material. b. Inject the supernatant onto the equilibrated SEC column.

3. Elution and Fraction Collection: a. Elute the sample with the equilibration buffer. b. Monitor the elution profile using UV absorbance at 280 nm. c. Collect fractions corresponding to the PEGylated protein peak, which should elute earlier than the unmodified protein and free PEG.

4. Analysis of Fractions: a. Analyze the collected fractions using SDS-PAGE or other analytical methods to confirm the purity of the PEGylated protein.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_output Output Protein_Prep Prepare Protein in Amine-Free Buffer Reaction Incubate Protein and this compound at varying molar ratios Protein_Prep->Reaction PEG_Prep Prepare this compound Solution PEG_Prep->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Degree of PEGylation (SDS-PAGE, SEC, MS) Quench->Analysis Purification Purify Conjugate (e.g., SEC) Analysis->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Experimental workflow for optimizing this compound to protein conjugation.

Troubleshooting_Logic Start Low or No PEGylation Check_Ratio Was Molar Ratio Sufficiently High? Start->Check_Ratio Check_pH Was Reaction pH 7-9? Check_Ratio->Check_pH Yes Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio No Check_Buffer Was Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Change_Buffer Use Amine-Free Buffer Check_Buffer->Change_Buffer No Success Successful PEGylation Check_Buffer->Success Yes Increase_Ratio->Start Adjust_pH->Start Change_Buffer->Start

Caption: Troubleshooting logic for low PEGylation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG2-MS and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a PEG linker is a critical decision that can significantly impact the efficacy, stability, and manufacturing of a therapeutic. This guide provides an objective comparison of two common amine-reactive PEGylation reagents: m-PEG2-MS (methoxy(polyethylene glycol) methylsulfonyl) and NHS-ester PEG (methoxy(polyethylene glycol) N-hydroxysuccinimidyl ester).

This comparison delves into their reaction mechanisms, stability, and provides supporting data and experimental protocols to aid in the selection of the optimal linker for your specific application.

Mechanism of Action and Reaction Specificity

Both this compound and NHS-ester PEG are electrophilic reagents designed to react with nucleophilic functional groups on biomolecules. However, their primary targets and the resulting linkages differ, which has significant implications for the final conjugate.

This compound (Mesylate) acts as an alkylating agent. The methylsulfonyl group is an excellent leaving group, making the terminal carbon of the PEG susceptible to nucleophilic attack. While it can react with various nucleophiles, its primary targets in bioconjugation are the primary amines of lysine residues and the N-terminus of proteins, especially at a slightly basic pH.[1] Under certain conditions, it can also react with other nucleophiles such as carboxyl groups of aspartate and glutamate, and the imidazole group of histidine.[2]

NHS-ester PEG , on the other hand, is an acylating agent.[2] The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines (lysine residues and the N-terminus) to form a stable amide bond.[3][4][5][6] This reaction is highly efficient and specific for primary amines at a pH range of 7 to 9.[3][6]

dot

cluster_0 This compound Reaction Pathway cluster_1 NHS-ester PEG Reaction Pathway mPEG_MS m-PEG-O-SO2CH3 Conjugate_MS m-PEG-NH-Protein mPEG_MS->Conjugate_MS Alkylation Protein_NH2 Protein-NH2 Protein_NH2->Conjugate_MS Leaving_Group_MS CH3SO3- NHS_PEG m-PEG-CO-NHS Conjugate_NHS m-PEG-CO-NH-Protein NHS_PEG->Conjugate_NHS Acylation Protein_NH2_2 Protein-NH2 Protein_NH2_2->Conjugate_NHS Leaving_Group_NHS NHS start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep conjugation Mix Protein and NHS-ester PEG protein_prep->conjugation peg_prep Prepare Fresh NHS-ester PEG Solution peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification end End purification->end start Start protein_prep Prepare Protein in Reaction Buffer (pH 8.0-8.5) start->protein_prep conjugation Mix Protein and this compound protein_prep->conjugation peg_prep Prepare this compound Solution peg_prep->conjugation incubation Incubate (RT) conjugation->incubation quenching Quench Reaction with Glycine incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification end End purification->end

References

A Head-to-Head Comparison of m-PEG2-Maleimide and Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Protein Labeling Strategy

The covalent modification of proteins is a cornerstone of modern life sciences research and therapeutic development. Precise and efficient labeling of proteins with probes, tags, or therapeutic payloads is critical for a wide range of applications, from elucidating complex biological pathways to creating next-generation antibody-drug conjugates (ADCs). Two prominent methods for achieving this are traditional thiol-reactive chemistry, exemplified by m-PEG2-Maleimide, and the more recent advent of bioorthogonal click chemistry.

This guide provides an objective, data-driven comparison of these two powerful techniques, offering insights into their respective mechanisms, performance characteristics, and ideal use cases. By understanding the nuances of each approach, researchers can make informed decisions to advance their scientific objectives.

At a Glance: m-PEG2-Maleimide vs. Click Chemistry

Featurem-PEG2-MaleimideClick Chemistry (CuAAC & SPAAC)
Target Residue Cysteine (Thiol group)Genetically encoded unnatural amino acids with azide or alkyne handles
Specificity High for thiols, but potential for off-target reactions with other nucleophiles (e.g., lysine) at higher pH.[1]Exceptionally high due to the bioorthogonal nature of the azide-alkyne reaction.[2][3]
Efficiency Generally high, with reported efficiencies of 70-90% for specific cysteine labeling.[4]Near-quantitative, often exceeding 90-95%, leading to more defined and homogenous conjugates.[5]
Stoichiometry Can result in heterogeneous products with a variable number of labels per protein, especially with multiple accessible cysteines.[6]Highly controllable, leading to a one-to-one stoichiometry and well-defined conjugates.[6]
Reaction Kinetics Fast reaction rates, typically complete within minutes to a few hours at room temperature.[7]CuAAC: Very fast, catalyzed by copper. SPAAC: Fast, driven by ring strain; rates can be tuned by the choice of cyclooctyne.[8]
Biocompatibility Generally good for in vitro applications. The maleimide reagent itself can have cellular effects, and the instability of the linkage can lead to off-target effects in vivo.CuAAC: The copper catalyst can be toxic to living cells, limiting in vivo applications. SPAAC: Excellent biocompatibility, widely used for live-cell and in vivo labeling.[9][10]
Linkage Stability The resulting thioether bond is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of other thiols like glutathione.[11][12] This can be mitigated by using next-generation maleimides.[13][14]The triazole linkage formed is highly stable and resistant to hydrolysis and enzymatic cleavage.[9]
Workflow Complexity Relatively straightforward one-step reaction if a reactive cysteine is available. May require a reduction step to break disulfide bonds.Two-step process: 1) Genetic incorporation of an unnatural amino acid. 2) Reaction with the labeling reagent. This offers site-specificity but requires molecular biology expertise.[3][15]

Delving Deeper: Mechanisms of Action

m-PEG2-Maleimide: Targeting Cysteine's Thiol Group

The maleimide functional group is an electrophile that readily and selectively reacts with the nucleophilic thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction.[7][16] This forms a stable thioether bond, covalently attaching the PEGylated molecule to the protein. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, but side reactions with other amino acid residues, such as lysine, are minimized.[1]

However, a significant drawback of the traditional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[11][12] This can lead to the exchange of the label to other proteins or small molecules, resulting in off-target effects and a loss of the desired conjugate. Newer generations of maleimides have been developed to improve the stability of this linkage.[13][14][17]

Click Chemistry: A Bioorthogonal Approach

Click chemistry encompasses a set of reactions that are highly specific, efficient, and bioorthogonal, meaning they proceed with high fidelity in complex biological environments without interfering with native biochemical processes.[2][3] For protein labeling, the most common forms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The process typically involves two steps:

  • Introduction of a Bioorthogonal Handle: A non-canonical amino acid containing either an azide or an alkyne group is genetically encoded into the protein of interest at a specific site.[3][15]

  • Click Reaction: The modified protein is then reacted with a labeling reagent containing the complementary functional group (an alkyne for an azide-modified protein, or an azide for an alkyne-modified protein). This reaction forms a highly stable triazole ring, covalently linking the label to the protein.[9]

CuAAC is extremely efficient but requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[5][18] SPAAC , on the other hand, is a copper-free version that utilizes a strained cyclooctyne (like DBCO) to react with the azide.[9] The relief of ring strain drives the reaction forward, making it fast and biocompatible for live-cell and in vivo studies.

Experimental Protocols

Protocol 1: Protein Labeling with m-PEG2-Maleimide

This protocol provides a general guideline for labeling a protein with a single accessible cysteine residue using an m-PEG2-Maleimide reagent.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)

  • m-PEG2-Maleimide reagent

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with a degassed, thiol-free buffer.

  • Reagent Preparation:

    • Allow the m-PEG2-Maleimide reagent to warm to room temperature.

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a quenching reagent (e.g., free cysteine) to a final concentration of 1-10 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization:

    • Confirm the labeling efficiency and stoichiometry using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: General Protocol for Protein Labeling via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the labeling of a protein containing a genetically incorporated azide-functionalized unnatural amino acid with a DBCO-functionalized label.

Materials:

  • Azide-modified protein solution (in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-functionalized labeling reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Express and purify the protein containing the azide-functionalized unnatural amino acid according to established protocols.

    • Ensure the protein is in a buffer compatible with the labeling reaction.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the DBCO-functionalized labeling reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 2- to 10-fold molar excess of the DBCO-reagent stock solution to the azide-modified protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Remove the excess, unreacted labeling reagent using a desalting column or dialysis.

  • Characterization:

    • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine labeling efficiency.

Visualizing the Workflows

m_PEG2_Maleimide_Workflow Protein Protein with Cysteine (-SH) Reduction Reduction of Disulfides (optional, TCEP) Protein->Reduction If needed Reaction Michael Addition (pH 6.5-7.5) Protein->Reaction Reduction->Reaction mPEG2_Maleimide m-PEG2-Maleimide mPEG2_Maleimide->Reaction Labeled_Protein Labeled Protein (Thioether Bond) Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Workflow for m-PEG2-Maleimide Protein Labeling.

Click_Chemistry_Workflow cluster_step1 Step 1: Genetic Incorporation cluster_step2 Step 2: Labeling Reaction Gene Gene of Interest Mutagenesis Site-directed Mutagenesis (Amber Codon) Gene->Mutagenesis Expression Protein Expression (+ Unnatural Amino Acid) Mutagenesis->Expression Azide_Protein Protein with Azide Handle Expression->Azide_Protein SPAAC SPAAC Reaction (Copper-Free) Azide_Protein->SPAAC DBCO_Label DBCO-Label DBCO_Label->SPAAC Labeled_Protein Labeled Protein (Triazole Linkage) SPAAC->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Workflow for Copper-Free Click Chemistry (SPAAC) Labeling.

Conclusion: Making the Right Choice

The choice between m-PEG2-Maleimide and click chemistry for protein labeling is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.

Choose m-PEG2-Maleimide when:

  • A native or easily introduced cysteine is available for labeling.

  • A straightforward, one-step conjugation is desired.

  • The potential for some product heterogeneity is acceptable.

  • The stability of the linkage is not a critical concern, or next-generation stable maleimides are used.

Choose Click Chemistry when:

  • Precise, site-specific labeling is paramount.

  • A homogenous, well-defined conjugate is required.

  • High labeling efficiency and controlled stoichiometry are critical.

  • The experiment involves live cells or in vivo applications (SPAAC is preferred).

  • The stability of the final conjugate is a primary concern.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate labeling strategy to achieve their desired outcomes with confidence and precision.

References

A Comparative Guide to Mass Spectrometry Analysis for Validating m-PEG2-MS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Specifically, the use of branched methoxy-PEG (m-PEG2) reagents terminating in a reactive methanesulfonyl (MS) group for site-specific conjugation offers advantages in terms of stability and homogeneity of the final product. Validating the successful conjugation of m-PEG2-MS to a protein is a critical step in the development of these biotherapeutics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, providing detailed information on the molecular weight, degree of PEGylation, and site of conjugation.

This guide provides an objective comparison of the two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS), for the validation of this compound conjugation. We will also explore viable alternative methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Mass Spectrometry for this compound Conjugation Analysis: A Head-to-Head Comparison

Both MALDI-TOF and ESI-LC/MS are capable of providing high-quality data for the characterization of PEGylated proteins. The choice between them often depends on the specific information required, the complexity of the sample, and the available instrumentation.

FeatureMALDI-TOF Mass SpectrometryESI-LC/MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight in a vacuum tube.Analyte in solution is nebulized and ionized, creating highly charged ions. Ions are separated by a mass analyzer, often coupled with liquid chromatography for pre-separation.
Sample Throughput High; rapid analysis of multiple samples spotted on a target plate.Lower; analysis time is dependent on the liquid chromatography run time.
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers.Less tolerant; requires volatile buffers and often sample desalting.
Information Provided Primarily provides the average molecular weight and distribution of PEGylated species (degree of PEGylation). Can be used for peptide mapping to identify conjugation sites.Provides detailed information on the distribution of PEGylated species, allows for online separation of conjugates from free protein and PEG, and is well-suited for peptide mapping (LC-MS/MS) to pinpoint conjugation sites.
Complexity of Data Spectra can be simpler to interpret for heterogeneous samples due to the prevalence of singly charged ions.Spectra can be complex due to the presence of multiple charge states, requiring deconvolution software for interpretation.[1]
Sensitivity Generally in the low picomole to femtomole range.Generally in the low femtomole to attomole range.
Quantitative Accuracy Can be less accurate for quantification due to variations in ionization efficiency across different species.Generally provides better quantitative accuracy, especially when coupled with appropriate internal standards.

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for this compound Conjugated Protein

This protocol provides a general guideline for analyzing this compound conjugated proteins to determine the degree of PEGylation.

a) Sample Preparation:

  • Protein Desalting: If the protein conjugate is in a buffer containing non-volatile salts, it is crucial to desalt the sample. This can be achieved using a C4 ZipTip or dialysis.

  • Analyte Concentration: Adjust the concentration of the PEGylated protein to approximately 1-10 pmol/µL in a solution of 0.1% trifluoroacetic acid (TFA) in water.

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides) in a 1:1 solution of acetonitrile and 0.1% TFA in water.

b) Sample Spotting (Dried-Droplet Method):

  • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

  • Mix the desalted protein sample and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the pre-spotted matrix on the target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

c) Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use linear mode for intact mass analysis of large molecules.

  • The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.

d) Data Analysis:

  • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of this compound molecules.

  • The mass difference between adjacent peaks will correspond to the mass of a single this compound moiety.

  • The average degree of PEGylation can be calculated from the weighted average of the peak intensities.

ESI-LC/MS Protocol for this compound Conjugated Protein

This protocol outlines the analysis of this compound conjugated proteins using liquid chromatography coupled to an electrospray ionization mass spectrometer.

a) Sample Preparation:

  • Buffer Exchange: Exchange the sample buffer to a volatile buffer system, such as 10 mM ammonium acetate or ammonium bicarbonate, using spin filters or dialysis.

  • Reduction and Denaturation (for peptide mapping): For identification of conjugation sites, the protein may need to be reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) followed by enzymatic digestion (e.g., with trypsin).

  • Intact Mass Analysis: For determining the degree of PEGylation, the intact protein conjugate is analyzed directly after buffer exchange.

b) Liquid Chromatography:

  • Column: For intact mass analysis, a reversed-phase column with a C4 or C8 stationary phase is commonly used. For peptide mapping, a C18 column is typical.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (Mobile Phase B) is used to elute the protein or peptides from the column. The gradient will need to be optimized based on the hydrophobicity of the analyte.

c) Mass Spectrometry:

  • Ionization: Use a positive ion electrospray mode.

  • Mass Analyzer: Acquire data in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: For intact mass analysis, acquire full scan MS data. For peptide mapping, acquire data in data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the eluting peptides.

d) Data Analysis:

  • Intact Mass: The raw data containing multiple charge states will need to be deconvoluted using appropriate software (e.g., ProMass, MaxEnt) to obtain the zero-charge mass spectrum. This spectrum will show the distribution of PEGylated species.

  • Peptide Mapping: The MS/MS data is searched against the protein sequence using database search software (e.g., Mascot, Sequest). The software will identify peptides and any post-translational modifications, including the this compound adducts on specific amino acid residues.

Alternative Methods for Validation

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It can be a powerful tool for assessing the heterogeneity of PEGylation.

Experimental Protocol for Capillary Electrophoresis:

  • Capillary Preparation: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally the running buffer.

  • Running Buffer: A common running buffer is 50 mM sodium phosphate buffer at a pH of 2.5. The low pH helps to minimize protein interaction with the capillary wall.

  • Sample Preparation: Dilute the this compound conjugated protein sample in the running buffer to a concentration of approximately 0.5-1 mg/mL.

  • Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: Monitor the separation using a UV detector, typically at 200 or 214 nm.

  • Data Analysis: The resulting electropherogram will show peaks corresponding to the un-PEGylated protein and the various PEGylated species. The number of peaks and their relative areas can be used to assess the degree and heterogeneity of PEGylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used in different modes to analyze PEGylated proteins.

a) Size-Exclusion Chromatography (SEC-HPLC):

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can be used to separate PEGylated species from the un-PEGylated protein.

Experimental Protocol for SEC-HPLC:

  • Column: Use a size-exclusion column with a pore size appropriate for the expected molecular weight range of the PEGylated protein.

  • Mobile Phase: An isocratic mobile phase is used, typically a phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Dilute the sample in the mobile phase.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Larger molecules (more PEGylated) will elute earlier than smaller molecules. The chromatogram can be used to assess the presence of different PEGylated species and any remaining un-PEGylated protein.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for the separation of different PEGylated forms.

Experimental Protocol for RP-HPLC:

  • Column: A reversed-phase column with a C4 or C8 stationary phase is suitable for protein analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the proteins.

  • Detection: Monitor the elution using a UV detector at 214 or 280 nm.

  • Data Analysis: The retention time of the protein will change upon PEGylation. The chromatogram can be used to resolve different PEGylated species and quantify their relative abundance.

Visualization of Workflows

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Conjugate This compound Conjugated Protein Desalting Desalting / Buffer Exchange Conjugate->Desalting Digestion Reduction, Alkylation & Digestion (for Peptide Mapping) Desalting->Digestion MALDI MALDI-TOF MS Desalting->MALDI Intact LC LC Separation Desalting->LC Intact Digestion->LC Peptides IntactMass Intact Mass Analysis (Degree of PEGylation) MALDI->IntactMass ESI ESI-MS LC->ESI ESI->IntactMass PeptideMap Peptide Mapping (Conjugation Site) ESI->PeptideMap

Caption: General workflow for mass spectrometry analysis of this compound conjugation.

Alternative_Methods_Workflow cluster_sample Sample cluster_separation Separation Technique cluster_detection Detection & Analysis Conjugate This compound Conjugated Protein CE Capillary Electrophoresis Conjugate->CE SEC SEC-HPLC Conjugate->SEC RP RP-HPLC Conjugate->RP UV_Detector UV Detector CE->UV_Detector SEC->UV_Detector RP->UV_Detector Analysis Chromatogram / Electropherogram (Heterogeneity & Purity) UV_Detector->Analysis

Caption: Workflow for alternative analytical methods for this compound conjugation.

References

A Comparative Guide to HPLC Methods for Purity Confirmation of m-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional polyethylene glycol (PEG) linkers is a critical aspect of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. The purity of these linkers, such as methoxy-poly(ethylene glycol)-maleimide and N-hydroxysuccinimide ester (m-PEG2-MS) conjugates, directly impacts the quality, efficacy, and safety of the final biopharmaceutical product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of these conjugates and identifying potential impurities.

This guide provides a comparative overview of the most common HPLC methods used for the purity determination of this compound conjugates: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX). We will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.

Principles of HPLC Separation for PEG Conjugates

The choice of an HPLC method for analyzing this compound conjugates depends on the physicochemical properties of the molecule and the potential impurities. Each technique offers a different separation mechanism:

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. For PEG conjugates, the retention is influenced by the PEG chain length and the hydrophobicity of the end functional groups. Gradient elution is typically employed to achieve optimal separation.

  • Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume (size) in solution. The stationary phase consists of porous particles. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later. SEC is particularly useful for separating PEG conjugates of different molecular weights and for detecting aggregation.[1]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. The stationary phase has charged functional groups that interact with oppositely charged analytes. The separation is controlled by the pH and ionic strength of the mobile phase. For this compound conjugates, IEX can be effective in separating species with different charged functional groups or impurities that carry a charge.[]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is a trade-off between resolution, analysis time, and compatibility with different detectors. The following table summarizes the key performance characteristics of RP-HPLC, SEC, and IEX for the purity analysis of this compound conjugates, based on available literature.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Net Charge
Typical Column C18, C8, C4Silica or Polymer-based with controlled pore sizesStrong or weak cation/anion exchanger
Resolution of Impurities High resolution of closely related speciesGood for aggregates and size variantsEffective for charged impurities
Analysis Time Moderate to Long (gradient elution)Relatively short (isocratic elution)Moderate (gradient or isocratic elution)
Limit of Quantitation (LOQ) Can be very low (e.g., 0.2% for impurities)[3]Typically higher than RP-HPLCDependent on the charge difference
Detector Compatibility UV, ELSD, CAD, MSUV, RI, ELSD, CAD, MALSUV, Conductivity, ELSD, CAD, MS
Key Advantages High resolving power for isomers and small impurities.Simple method development, good for aggregate analysis.High selectivity for charged species.
Key Disadvantages Complex method development, potential for peak tailing.Limited resolution for molecules of similar size.Not suitable for neutral impurities.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each HPLC method, which can be adapted for specific this compound conjugates.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is adapted from a protocol for the analysis of maleimide-functionalized PEGs and is suitable for assessing the purity of this compound conjugates and related impurities.[3]

  • Column: Gemini C18, 5 µm, 110 Å, 250 x 4.6 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B

    • 35-40 min: 80% B

    • 40-45 min: 80-20% B

    • 45-50 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm. For PEGs lacking a strong chromophore, derivatization or the use of detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[4]

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC) Protocol

This protocol is a general method for the analysis of PEG and its derivatives and can be optimized for specific this compound conjugates.

  • Column: Zenix SEC-300, 3 µm, 300 Å, 30 cm x 7.8 mm

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI) or ELSD/CAD.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase at a concentration of 2 mg/mL.

Ion-Exchange Chromatography (IEX) Protocol

This protocol is based on the analysis of PEGylated proteins and can be adapted for the separation of charged impurities from this compound conjugates.[5]

  • Column: ProPac WCX-10 (Weak Cation Exchange), 10 µm, 4 x 250 mm

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 6.0

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-50% B

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-0% B

    • 50-60 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 50 µL

  • Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each HPLC method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase A hplc Inject Sample prep->hplc 1 mg/mL column C18 Column hplc->column Gradient Elution detector UV/ELSD/CAD/MS column->detector Separated Analytes analysis Integrate Peaks & Calculate Purity detector->analysis Chromatogram

RP-HPLC Experimental Workflow

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC System cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase hplc Inject Sample prep->hplc 2 mg/mL column SEC Column hplc->column Isocratic Elution detector RI/ELSD/CAD column->detector Size-Separated Analytes analysis Determine Molecular Weight Distribution detector->analysis Chromatogram

SEC Experimental Workflow

IEX_Workflow cluster_prep Sample Preparation cluster_hplc IEX System cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase A hplc Inject Sample prep->hplc 1 mg/mL column Ion-Exchange Column hplc->column Salt Gradient Elution detector UV/Conductivity column->detector Charge-Separated Analytes analysis Identify and Quantify Charged Impurities detector->analysis Chromatogram

IEX Experimental Workflow

Conclusion

The selection of an optimal HPLC method for confirming the purity of this compound conjugates is dependent on the specific analytical needs. RP-HPLC offers the highest resolution for closely related impurities and is ideal for detailed purity assessments. SEC is a robust method for analyzing molecular weight distribution and detecting aggregates. IEX is highly selective for charged impurities and can be a valuable tool in purification and characterization. For comprehensive characterization, a combination of these methods, often coupled with mass spectrometry, provides the most complete picture of the purity and impurity profile of this compound conjugates. This guide provides a foundation for researchers to develop and validate appropriate analytical methods to ensure the quality and consistency of these critical bioconjugation reagents.

References

Comparative Stability of Thiol-Reactive Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is critical to the efficacy and stability of the final product, particularly in the development of antibody-drug conjugates (ADCs). While maleimide-based linkers have long been an industry standard for their high reactivity and specificity towards thiol groups on cysteine residues, concerns about the stability of the resulting thioether bond have spurred the development of next-generation alternatives. This guide provides an objective comparison of maleimide linkers with these emerging technologies, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.

The Instability of the Maleimide-Thiol Adduct

Maleimide linkers react efficiently with thiols under physiological conditions to form a thioether bond. However, this bond is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload from the antibody.[1][2] This premature release of the payload in the bloodstream can result in off-target toxicity and reduced therapeutic efficacy.[3]

The stability of the maleimide-thiol conjugate is influenced by a competing reaction: hydrolysis of the succinimide ring.[4][5] This hydrolysis opens the ring to form a succinamic acid derivative, which is resistant to the retro-Michael reaction and results in a more stable conjugate.[5] The rate of this stabilizing hydrolysis is dependent on the local chemical environment and the structure of the maleimide linker itself.[4][6]

Next-Generation Thiol-Reactive Linkers

To address the inherent instability of traditional N-alkyl maleimides, several next-generation linkers have been developed. These alternatives aim to provide more stable and homogenous bioconjugates. Prominent examples include N-aryl maleimides and vinyl sulfones.

  • N-Aryl Maleimides: These linkers have been shown to react faster with thiols compared to their N-alkyl counterparts.[7] More importantly, the resulting thioether bond exhibits enhanced stability, which is attributed to electronic effects that disfavor the retro-Michael reaction.

  • Vinyl Sulfones: These linkers also react specifically with thiols to form a stable thioether bond. The resulting conjugate is not susceptible to the same retro-Michael deconjugation pathway as maleimides, offering a significant stability advantage.[1][8]

Comparative Stability Data

The following table summarizes the stability of various linker-cysteine adducts based on published experimental data. Stability is often assessed by incubating the conjugate in plasma or in the presence of a high concentration of a competing thiol, such as glutathione (GSH).

Linker TypeConditionTime% Intact ConjugateReference
Maleimide-PEG1 mM GSH7 days~70%[8]
Mono-sulfone-PEG1 mM GSH7 days>95%[8]
MaleimideHuman Plasma4 hoursMajority exchanged with albumin[9]
Phenyloxadiazole SulfoneHuman Plasma24 hoursNo evident exchange with albumin[9]
Maleamic methyl ester-based ADCAlbumin solution (25 mg/mL)14 days~96.2%[10]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are outlines of common experimental protocols used to evaluate the stability of antibody-drug conjugates.

Protocol 1: HPLC-Based Analysis of Conjugate Stability

This protocol is suitable for monitoring the stability of a bioconjugate in the presence of a competing thiol.

Materials and Reagents:

  • Purified bioconjugate (e.g., antibody-drug conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or N-acetylcysteine (NAC)

  • Reverse-phase HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a solution of the bioconjugate in PBS at a final concentration of, for example, 1 mg/mL.

  • Prepare a stock solution of the competing thiol (e.g., 100 mM GSH) in PBS.

  • Initiate the stability study by adding the competing thiol to the bioconjugate solution to a final concentration of, for example, 1 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately analyze the aliquots by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the intact bioconjugate and the appearance of peaks corresponding to the deconjugated species.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

Protocol 2: Mass Spectrometry-Based Analysis of ADC Stability in Plasma

This protocol provides a detailed workflow for assessing the deconjugation of an ADC after incubation in plasma.[5]

Materials and Reagents:

  • Purified ADC

  • Human or mouse plasma

  • Protein A or Protein G affinity resin (e.g., magnetic beads)

  • Wash Buffer: PBS

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Isolate the ADC from the plasma using Protein A or Protein G affinity chromatography.

  • Wash the affinity resin with Wash Buffer to remove non-specifically bound proteins.

  • Elute the ADC from the resin using the Elution Buffer and immediately neutralize the eluate with the Neutralization Buffer.

  • Analyze the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • A decrease in the average DAR over time indicates deconjugation of the payload.

Visualizations

Maleimide_Reaction_Pathways cluster_reactants Reactants cluster_conjugate Initial Conjugate cluster_pathways Competing Pathways cluster_products Products Maleimide Maleimide Linker Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Thiol Addition Thiol Protein-SH (Cysteine) Thiol->Thiosuccinimide RetroMichael Retro-Michael Reaction (Unstable) Thiosuccinimide->RetroMichael Reversible Hydrolysis Succinimide Hydrolysis (Stable) Thiosuccinimide->Hydrolysis Irreversible Ring Opening Deconjugated Deconjugated Protein-SH + Linker RetroMichael->Deconjugated Payload Loss Hydrolyzed Hydrolyzed, Stable Adduct Hydrolysis->Hydrolyzed

Maleimide-thiol conjugation and subsequent stability pathways.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Prepare Bioconjugate Stock Solution Incubate Incubate with Plasma or Thiol (e.g., 37°C) Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Purify Purify ADC (if in plasma) Timepoints->Purify Analyze Analyze by HPLC or LC-MS Timepoints->Analyze Direct analysis if no plasma Purify->Analyze Quantify Quantify Intact Conjugate or Average DAR Analyze->Quantify Compare Compare Stability Profiles of Different Linkers Quantify->Compare

General workflow for comparing bioconjugate stability.

Conclusion

The stability of the linker is a critical attribute of a bioconjugate that can significantly impact its in vivo performance. While traditional maleimide linkers are widely used, their susceptibility to the retro-Michael reaction can lead to premature payload release. Next-generation linkers, such as N-aryl maleimides and vinyl sulfones, offer enhanced stability and represent a significant advancement in the field. The choice of linker should be guided by the specific application and the required stability profile of the final bioconjugate. For therapeutic applications where in vivo stability is paramount, the adoption of these next-generation technologies is highly recommended.

References

A Comparative Guide to PROTAC Linker Efficacy: From Common Scaffolds to m-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides an objective comparison of common linker types, including the PEG-based linker m-PEG2-MS, supported by experimental data and detailed protocols to aid in rational PROTAC design.

The Crucial Role of the Linker in PROTAC Efficacy

The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1][3][4] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.

Comparative Analysis of Common Linker Types

PROTAC linkers are broadly classified into flexible and rigid categories, each with distinct advantages and disadvantages.[3] The choice of linker can dramatically impact the overall performance of a PROTAC.

  • Flexible Linkers:

    • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[3] They are synthetically accessible and can be systematically varied in length. However, they tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1][4]

    • Polyethylene Glycol (PEG) Linkers: PEG linkers, such as This compound , are widely used to improve the solubility and drug-like properties of PROTACs.[3][4] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] These linkers are biocompatible and allow for versatile chemical modifications.[4] However, they may have reduced metabolic stability compared to alkyl linkers.[4] this compound is a specific example of a short PEG linker used in PROTAC synthesis.[5][6]

  • Rigid Linkers:

    • These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to reduce conformational flexibility.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[1][2] However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[1]

The following diagram illustrates the logical relationships in PROTAC linker design, showing how different linker properties influence the final efficacy.

Linker_Design_Logic Prop_Length Length Bio_Ternary Ternary Complex Formation Prop_Length->Bio_Ternary Prop_Flex Flexibility/Rigidity Prop_Flex->Bio_Ternary Prop_Comp Composition (PEG, Alkyl, etc.) Phys_Sol Solubility Prop_Comp->Phys_Sol Phys_Perm Permeability Prop_Comp->Phys_Perm Phys_PK Pharmacokinetics Prop_Comp->Phys_PK Bio_Efficacy Degradation Efficacy (DC50, Dmax) Phys_Sol->Bio_Efficacy Phys_Perm->Bio_Efficacy Phys_PK->Bio_Efficacy Bio_Ternary->Bio_Efficacy Bio_Select Selectivity Bio_Ternary->Bio_Select

Logical relationships in PROTAC linker design.
Quantitative Comparison of Linker Efficacy

The following table presents representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[7]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG~13 (4 PEG units)< 500> 90[2]
BRD4CRBNPEG~7 (1-2 PEG units)> 5000N/A[2]
PI3KγVHLAlkyl842.2388.6[8]
mTORVHLAlkyl845.474.9[8]
HDAC3VHLPEG-basedN/A44077[9]
ARCRBNRigid (piperidine)N/A< 1> 95[2]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This data highlights that there is no universally optimal linker; the ideal choice is highly dependent on the specific PROTAC system. For instance, in some cases, longer PEG linkers show better potency, while in others, shorter or more rigid linkers are superior.[2][10]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Design & Synthesize PROTACs with Varying Linkers cell_culture Culture Target Cell Line start->cell_culture treatment Treat Cells with PROTAC Concentrations cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant wb Western Blot Analysis (Target Protein & Loading Control) quant->wb analysis Densitometry & Data Analysis wb->analysis dc50_dmax Calculate DC50 & Dmax analysis->dc50_dmax end Select Optimal Linker dc50_dmax->end

Workflow for evaluating PROTAC linker efficacy.

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.

Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)

This protocol outlines a standard method for determining the DC50 and Dmax of a PROTAC in a cellular context.

1. Cell Culture and Seeding:

  • Culture the desired human cell line (e.g., HeLa, HCT116) in appropriate growth medium until ~80% confluency.

  • Seed the cells into multi-well plates (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of cell lysis. Allow cells to adhere overnight.

2. PROTAC Treatment:

  • Prepare a serial dilution of the PROTAC compound in fresh culture medium. A typical concentration range would be from 1 pM to 10 µM.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

  • Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.

  • Incubate the cells for a fixed duration (e.g., 18-24 hours) at 37°C and 5% CO2.

3. Cell Lysis and Protein Quantification:

  • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a standard method like the BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[11]

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG (including this compound) and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides the foundational knowledge and protocols to empower researchers in the rational design and evaluation of novel PROTACs.

References

A Researcher's Guide to Characterizing m-PEG-DSPE Conjugates: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The structural characterization of methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) conjugates is critical for the development of effective and safe drug delivery systems, such as liposomes and micelles. The molecular weight, polydispersity of the PEG chain, purity, and aggregation properties of these conjugates directly influence the stability, pharmacokinetics, and efficacy of the final nanomedicine formulation.[1][2] This guide provides a comparative overview of the key analytical techniques used to characterize m-PEG-DSPE, complete with experimental protocols and quantitative data to aid researchers in selecting the appropriate methods for their needs.

Chromatographic Techniques: Purity and Molecular Weight Distribution

Chromatography is fundamental for separating m-PEG-DSPE from impurities and for assessing its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of m-PEG-DSPE conjugates and quantifying them in various formulations.[3] The choice of detector is critical, as the PEG moiety lacks a strong UV chromophore.

Comparison of Common HPLC Detectors for m-PEG-DSPE Analysis

DetectorPrincipleAdvantages for m-PEG-DSPELimitations
Charged Aerosol Detector (CAD) Nebulizes eluent, charges the resulting aerosol particles, and measures the charge.Universal detector, high sensitivity for non-volatile analytes like m-PEG-DSPE, wide dynamic range, response is more uniform and independent of chemical structure.[4][5]Requires volatile mobile phases, non-linear response may require inverse gradient for accurate quantification.[6]
Evaporative Light Scattering Detector (ELSD) Nebulizes eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.Universal for non-volatile analytes, compatible with gradient elution, robust and lower cost than CAD.[1][7]Less sensitive than CAD, especially for smaller particles; response is non-linear and can be affected by analyte properties like refractive index.[4][8]
UV-Vis Detector Measures the absorbance of UV-Vis light by the analyte.Good for cholesterol quantification in liposome formulations if used in series with another detector.[3]m-PEG-DSPE itself has no significant UV chromophore, making this detector unsuitable for its direct quantification.[3]
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Provides structural information, impurity identification, and molecular weight distribution in addition to quantification.[1]Higher cost and complexity, requires specific expertise.[1]
Experimental Protocol: RP-HPLC-CAD/MS for Purity Analysis

This protocol is adapted from a method used to analyze various lots of m-PEG2000-DSPE.[6]

  • Sample Preparation: Dissolve m-PEG-DSPE powder in absolute ethanol to a final concentration of 1 mg/mL.[6]

  • Instrumentation: Use a UHPLC system coupled with a Charged Aerosol Detector (CAD) and a High-Resolution Mass Spectrometer (HRAMS).

  • Chromatographic Conditions:

    • Column: Thermo Scientific™ Hypersil™ GOLD C8 (1.9 µm, 2.1 × 50 mm).[6]

    • Mobile Phase:

      • A: 5 mM ammonium formate in water

      • B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v)

      • C: Isopropanol

    • Flow Rate: 0.5 mL/min.[6]

    • Injection Volume: 1 µL.[6]

    • Gradient:

      • 0 min: 60% A, 10% B, 30% C

      • 4 min: 20% A, 30% B, 50% C

      • 6 min: 10% A, 40% B, 50% C

      • 6-7 min: Hold

      • 7.1 min: Return to initial conditions

      • 7.1-12 min: Re-equilibrate[6]

  • Data Analysis: Analyze the CAD trace for purity quantification. Use the HRAMS data to identify impurities and determine the polydispersity of the PEG chain.[6]

Mass Spectrometry (MS): Unveiling Molecular Heterogeneity

Mass spectrometry is indispensable for determining the precise molecular weight and distribution (polydispersity) of the PEG chain in m-PEG-DSPE conjugates, as well as for identifying impurities.[9]

Comparison of Ionization Techniques for PEGylated Lipid Analysis

TechniquePrincipleAdvantages for m-PEG-DSPEDisadvantages
MALDI-TOF A laser desorbs and ionizes the analyte, which is co-crystallized with a matrix. Ions are separated based on their time-of-flight.Excellent for analyzing polydisperse polymers, often providing higher resolution for heterogeneous PEGylated species where each oligomer can be observed.[10][11] Generates primarily singly-charged ions, simplifying spectra.[12]Sample preparation can be complex; may not be as easily automated as ESI.
ESI-MS A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged analyte ions.Easily coupled with liquid chromatography (LC-MS), allowing for online separation and analysis.[13] It is a softer ionization technique that can yield multiply charged ions, useful for high molecular weight substances.[14]Spectra of polydisperse samples can be very complex due to overlapping charge states and oligomer distributions, sometimes making interpretation difficult.[10]
Quantitative Data: Impurity and Polydispersity Analysis by LC-HRAMS

A recent study compared m-PEG2000-DSPE from four different vendors and revealed significant differences in their impurity profiles and PEG chain length distribution.[6][9]

VendorMajor Impurities IdentifiedApex Mass (Da) of Main SpeciesPolydispersity Trend
A DSPE-mPEG-OH, DSPE-dimer~2743Narrowest distribution
B DSPE-mPEG-OH, DSPE-dimer, +16 Da species~2831Broadest distribution, shifted to higher mass
C DSPE-mPEG-OH, DSPE-dimer, +16 Da & -14 Da species~2743Similar to A
D DSPE-mPEG-OH~2787Intermediate distribution
(Data summarized from Alker et al., 2024)[6]

This data highlights the necessity of MS analysis for raw material characterization, as materials with similar stated purities can have different impurity profiles and PEG chain distributions that could impact formulation performance.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy provides detailed atomic-level structural information, confirming the identity of the conjugate and the success of the synthesis. Both ¹H and ³¹P NMR are commonly employed.

  • ¹H NMR: Used to confirm the presence of characteristic peaks for both the DSPE (e.g., fatty acid chain protons) and PEG (e.g., repeating ethylene oxide units) moieties. The ratio of the integrals of these peaks can be used to estimate the molecular weight of the PEG chain and determine the conjugation efficiency.[15][16]

  • ³¹P NMR: Provides information about the phosphate group in the DSPE headgroup, confirming its chemical environment.[17]

Experimental Protocol: Quantitative ¹H NMR for Conjugation Efficiency
  • Sample Preparation: Accurately weigh and dissolve the m-PEG-DSPE sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). For absolute quantification, add a known amount of an internal standard.[18] The calibrant should be chemically inert and have resonances that do not overlap with the analyte.[18]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[18]

    • Use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons for accurate integration.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.[18]

    • Carefully phase and baseline correct the spectrum.

  • Analysis:

    • Identify and assign the characteristic peaks for the DSPE moiety and the PEG chain. For m-PEG-DSPE, the methyl protons of the m-PEG (a singlet around 3.38 ppm) and the repeating -(CH₂CH₂O)- protons of the PEG backbone (a large signal around 3.64 ppm) are key.[15]

    • Integrate the assigned peaks.

    • Calculate the conjugation efficiency or molecular weight by comparing the integral of a terminal group (e.g., the methoxy group) to the integral of the repeating PEG unit.[15][16] Note that ¹H-¹³C coupling can create satellite peaks that should be correctly assigned for accurate quantification, especially for large polymers.[19]

Dynamic Light Scattering (DLS): Sizing of Micelles and Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic size, size distribution, and polydispersity index (PDI) of nanoparticles, such as micelles or liposomes, formed from m-PEG-DSPE in aqueous solutions.[20][21]

Quantitative Data: DLS Analysis of m-PEG-DSPE Formulations
Formulation Typem-PEG-DSPE Concentration / CompositionAverage Hydrodynamic Diameter (Z-average)Polydispersity Index (PDI)Reference
Micelles 2.00 mM DSPE-mPEG2000~8.2 nm-[20]
Micelles DSPE-mPEG200017.4 nm-[22]
Drug-loaded Micelles Ridaforolimus-loaded DSPE-PEG200033 ± 15 nm-[23]
Long-circulating Liposomes DSPE-mPEG2000 modified168.91 ± 7.07 nm0.19 ± 0.04[24]
Experimental Protocol: DLS Measurement of m-PEG-DSPE Micelles

This protocol is for the characterization of micelles formed by the thin-film hydration method.[25]

  • Sample Preparation:

    • Dissolve m-PEG-DSPE in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipid (e.g., 60°C).

    • Gently agitate to form a clear or translucent micellar solution.

    • Filter the solution through a 0.22 µm syringe filter.

  • Measurement:

    • Dilute the micelle solution with the hydration buffer to an appropriate concentration (e.g., 1 mg/mL) to prevent multiple scattering effects.[25]

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate at a set temperature (e.g., 25°C) for 1-2 minutes.[25]

  • Data Acquisition: Perform the measurement to obtain the Z-average diameter, PDI, and size distribution profile. For accurate results, especially in concentrated or viscous samples, it is important to use the measured viscosity of the sample in the Stokes-Einstein equation rather than the viscosity of the solvent.[21]

Visualizing the Workflow

The characterization of m-PEG-DSPE conjugates, from raw material to final formulation, involves a logical sequence of analytical techniques.

G cluster_0 Raw Material Analysis cluster_1 Formulation & Characterization raw_material m-PEG-DSPE Raw Material hplc_ms RP-HPLC-CAD/MS (Purity, Polydispersity, Impurities) raw_material->hplc_ms nmr NMR (Structure, MW) raw_material->nmr formulation Formulation (e.g., Thin-Film Hydration) hplc_ms->formulation Qualified Material dls DLS (Size, PDI) formulation->dls hplc_quant HPLC (Encapsulation Efficiency, Lipid Quantification) formulation->hplc_quant

Caption: A typical workflow for the analysis of m-PEG-DSPE conjugates.

G cluster_0 Structural Properties cluster_1 Analytical Techniques cluster_2 Formulation Properties struct_props Identity Purity Molecular Weight Polydispersity NMR NMR ('H, ³¹P) struct_props->NMR Confirms Structure HPLC HPLC (RP, SEC) struct_props->HPLC Measures Purity MS MS (MALDI, ESI) struct_props->MS Determines MW & PDI form_props Particle Size Size Distribution (PDI) Stability HPLC->form_props Quantifies Components DLS DLS DLS->form_props Measures Size & PDI

Caption: Relationship between properties and analytical techniques.

References

Navigating the In Vitro and In Vivo Landscape: A Comparative Guide to PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a linker is a critical determinant of a therapeutic molecule's success. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to enhance the properties of biologics, small molecules, and nanoparticles. The length of the PEG chain is a crucial parameter that significantly influences the in vitro and in vivo performance of these conjugates. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

The strategic incorporation of PEG linkers can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer plasma half-life.[1] This "stealth" effect also shields the conjugated molecule from proteolytic degradation and the host immune system.[1] However, the benefits of increased circulation time must be carefully weighed against potential trade-offs, such as decreased in vitro potency, which can be influenced by the length of the PEG linker.[2][3]

In Vitro Performance: A Balancing Act of Potency and Stability

The length of a PEG linker can have a profound impact on the in vitro characteristics of a conjugate, influencing its biological activity, stability, and cellular uptake.

Cytotoxicity and Biological Activity

In the context of antibody-drug conjugates (ADCs), a common observation is that increasing the length of the PEG linker can sometimes lead to a decrease in in vitro cytotoxicity.[2][3] This is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the ADC with its target receptor on the cell surface or hinder the release of the cytotoxic payload inside the cell.[3] However, for other biologics, PEGylation, regardless of the specific linker length, has been shown to have a negligible effect on the protein's secondary and tertiary structure and its in vitro bioactivity.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Linker Lengths

Linker LengthAntibody-PayloadCell LineIC50 (ng/mL)Key Observations
No PEGTrastuzumab-MMAESK-BR-3~10-50 pM (Hypothetical)Can be highly potent but may have poor solubility.[2]
Short-Chain PEG (e.g., PEG4)Affibody-MMAENCI-N87Lower IC50 (Higher Potency)Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[3]
Long-Chain PEG (e.g., PEG10k)Affibody-MMAENCI-N87Higher IC50 (Lower Potency)Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell, leading to reduced cytotoxicity.[3]

Note: The specific IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.

Stability

PEGylation is a well-established strategy to enhance the stability of therapeutic molecules. The flexible and hydrophilic PEG chains can protect the conjugated molecule from proteolytic enzymes and reduce aggregation.[4] While the presence of a PEG linker generally improves stability, the length of the linker can also play a role. Longer PEG chains can offer a greater shielding effect, providing enhanced protection against proteolysis.

In Vivo Performance: The Impact of Linker Length on Pharmacokinetics and Efficacy

The in vivo behavior of a PEGylated conjugate is where the influence of linker length is often most pronounced, directly impacting its circulation half-life, biodistribution, and ultimately, its therapeutic efficacy.

Pharmacokinetics and Biodistribution

A primary motivation for PEGylation is to extend the in vivo circulation time of a therapeutic molecule.[1] Longer PEG chains generally lead to a greater hydrodynamic size, which in turn reduces the rate of renal clearance and prolongs the plasma half-life.[5] This extended circulation allows for greater accumulation of the drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[6]

Studies have shown a clear correlation between increasing PEG linker length and longer plasma half-life. For example, in affibody-drug conjugates, a 10 kDa PEG linker resulted in an 11.2-fold longer half-life compared to a non-PEGylated conjugate.[3] Similarly, for nanoparticles, longer PEG chains have been shown to provide better protection from the reticuloendothelial system (RES), leading to prolonged circulation.[5]

However, it is important to note that this trend is not always linear, and an optimal PEG length may exist beyond which further increases do not significantly enhance circulation time.[2] Interestingly, some studies have reported that a short PEG8 linker can lead to faster blood clearance of an antibody compared to its non-PEGylated counterpart, while still maintaining tumor uptake.[7]

Table 2: In Vivo Pharmacokinetics of Molecules with Different PEG Linker Lengths

Linker LengthMolecule TypeAnimal ModelPlasma Half-life (t½)Key Observations
No PEGAffibodyMiceShorterRapid clearance from circulation.[3]
PEG 4kAffibodyMice2.5-fold increase vs. No PEGSignificant extension of half-life.[3]
PEG 10kAffibodyMice11.2-fold increase vs. No PEGFurther prolongation of circulation time.[3]
PEG 2kFolate-LiposomeMice--
PEG 5kFolate-LiposomeMice-Increased tumor accumulation with longer PEG linker.[6][8]
PEG 10kFolate-LiposomeMice-Highest tumor accumulation and therapeutic efficacy.[6][8]

Note: Pharmacokinetic parameters are highly dependent on the specific molecule, animal model, and study design.

Therapeutic Efficacy

The ultimate goal of optimizing PEG linker length is to enhance the therapeutic efficacy of the drug. The prolonged circulation and increased tumor accumulation afforded by longer PEG linkers often translate to improved in vivo antitumor activity.[6][8] In a study on folate-linked liposomes, a 10k PEG linker resulted in a greater than 40% reduction in tumor size compared to 2k or 5k linkers, a difference that was not observed in vitro.[6][8]

However, the trade-off between increased half-life and potentially decreased in vitro potency must be considered. In some cases, a very long PEG linker might reduce the biological activity of the drug to an extent that negates the benefit of its extended circulation.[3] Therefore, the optimal PEG linker length for in vivo efficacy is often a balance between these competing factors and needs to be determined empirically for each specific therapeutic agent.

Table 3: In Vivo Tumor Accumulation of Nanoparticles with Different PEG Linker Lengths

Linker LengthNanoparticle TypeTumor ModelTumor Accumulation (%ID/g)Key Observations
PEG 2kFolate-LiposomeKB XenograftLowerLower accumulation compared to longer linkers.[6][8]
PEG 5kFolate-LiposomeKB XenograftIntermediateIncreased accumulation with longer PEG.[6][8]
PEG 10kFolate-LiposomeKB XenograftHigherHighest tumor accumulation.[6][8]
PEG 2kGold NanoparticlesA431 XenograftLowerLower uptake by reticuloendothelial cells.[9]
PEG 5kGold NanoparticlesA431 XenograftHigherHigher tumor uptake.[9]

Note: %ID/g = percentage of injected dose per gram of tissue. Values are dependent on the nanoparticle, tumor model, and time point of measurement.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG linker performance. Below are outlines of key experimental protocols.

Protocol 1: Site-Specific Protein PEGylation (Cysteine-Maleimide)

This protocol describes the site-specific PEGylation of a protein with an engineered cysteine residue using a PEG-maleimide reagent.[8]

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent (various lengths)

  • Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, with EDTA)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If the protein is sensitive to oxygen, degas the buffer.

  • PEG-Maleimide Dissolution: Immediately before use, dissolve the PEG-maleimide reagent in the reaction buffer.

  • PEGylation Reaction: Add the PEG-maleimide solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:5 protein to PEG). Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding an excess of the quenching solution.

  • Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and by mass spectrometry to determine the exact mass and confirm site-specificity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a common method for assessing the in vitro cytotoxicity of PEGylated ADCs.[2][10]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • PEGylated ADCs (various linker lengths)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the PEGylated ADCs in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a specific period (e.g., 72-96 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for evaluating the pharmacokinetics of PEGylated molecules in a mouse model.[3][11]

Materials:

  • Healthy mice (e.g., BALB/c or CD-1)

  • PEGylated molecule

  • Vehicle for injection (e.g., sterile saline)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantifying the PEGylated molecule in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.

  • Drug Administration: Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated molecule to each mouse.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) via a suitable method (e.g., tail vein, retro-orbital, or cardiac puncture for terminal bleed).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the PEGylated molecule in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for comparing the in vitro and in vivo performance of different length PEG linkers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Molecule Therapeutic Molecule (Protein, Peptide, etc.) PEGylation PEGylation Reaction Molecule->PEGylation PEG_Linkers PEG Linkers (Varying Lengths) PEG_Linkers->PEGylation Purification Purification (SEC/IEX) PEGylation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Stability Stability Assays (Proteolytic, Thermal) Characterization->Stability Cell_Uptake Cellular Uptake Characterization->Cell_Uptake Animal_Model Animal Model (e.g., Tumor Xenograft) Characterization->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Biodistribution Biodistribution Animal_Model->Biodistribution

General experimental workflow for PEG linker comparison.

in_vitro_workflow cluster_cytotoxicity Cytotoxicity cluster_stability Stability start PEGylated Conjugates (Different Linker Lengths) seed_cells Seed Cells start->seed_cells proteolytic_assay Proteolytic Degradation Assay start->proteolytic_assay thermal_assay Thermal Denaturation Assay start->thermal_assay treat_cells Treat with Conjugates seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells mtt_assay MTT Assay incubate_cells->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 analyze_stability Analyze Stability proteolytic_assay->analyze_stability thermal_assay->analyze_stability

Detailed workflow for in vitro evaluation.

in_vivo_workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy start PEGylated Conjugates (Different Linker Lengths) administer_pk Administer to Animals start->administer_pk administer_efficacy Administer to Tumor-Bearing Animals start->administer_efficacy collect_blood Collect Blood Samples administer_pk->collect_blood analyze_plasma Analyze Plasma Concentration collect_blood->analyze_plasma calculate_pk Calculate PK Parameters analyze_plasma->calculate_pk monitor_tumor Monitor Tumor Growth administer_efficacy->monitor_tumor assess_efficacy Assess Therapeutic Efficacy monitor_tumor->assess_efficacy

Detailed workflow for in vivo evaluation.

Conclusion

The length of a PEG linker is a critical design parameter that can be fine-tuned to optimize the therapeutic potential of a drug. While longer PEG chains generally enhance in vivo performance by extending circulation half-life and increasing target tissue accumulation, this can sometimes come at the cost of reduced in vitro potency. The ideal PEG linker length represents a balance between these factors and is highly dependent on the specific characteristics of the conjugated molecule and the desired therapeutic outcome. A systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, is therefore essential for the successful development of novel and effective PEGylated therapeutics.

References

Validating m-PEG2-MS Linker Cleavage: A Comparative Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker's ability to remain stable in systemic circulation while efficiently releasing its cytotoxic payload within the target cell is a critical determinant of the ADC's therapeutic index. This guide provides a comprehensive comparison of the m-PEG2-MS linker, a bifunctional linker featuring a maleimide group for conjugation, a two-unit polyethylene glycol (PEG) spacer, and a succinimide ester, against other common ADC linkers. We present supporting experimental data and detailed protocols for the validation of linker cleavage in cellular assays.

Understanding the this compound Linker and Its Cleavage Mechanism

The this compound linker combines several key features:

  • Maleimide (m): Enables covalent conjugation to thiol groups on antibodies, typically from reduced interchain disulfides or engineered cysteine residues.

  • PEG2: A short, hydrophilic polyethylene glycol spacer that can improve the ADC's solubility and pharmacokinetic properties.

  • MS (Maleimide-Succinimide): The succinimide ring formed upon conjugation to a thiol is susceptible to hydrolysis. This can be a crucial factor in the linker's stability profile. While the primary cleavage for payload release in many cleavable linkers is enzymatic or pH-dependent, the stability of the maleimide-thiol linkage itself is a key consideration. Premature cleavage can occur via a retro-Michael reaction, leading to off-target toxicity.[1][2] Hydrolysis of the succinimide ring can stabilize the linkage, preventing this premature release.[1][2]

Intracellularly, ADCs are typically internalized via receptor-mediated endocytosis and trafficked to lysosomes.[3][4] Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be cleaved, releasing the payload. For many ADCs, this cleavage is mediated by proteases like cathepsins acting on a nearby peptide sequence, or by the low pH environment. The this compound linker itself does not contain a traditionally cleavable moiety like a dipeptide or a hydrazone. Therefore, payload release from an ADC utilizing this linker would primarily rely on the degradation of the antibody backbone within the lysosome, releasing the payload still attached to the linker and a single amino acid residue (e.g., Cys-m-PEG2-MS-Payload).[5] This classifies it functionally as a non-cleavable linker in the traditional sense, with its stability being a key performance attribute.

Comparative Performance of ADC Linkers

The choice of linker significantly impacts the stability, efficacy, and safety profile of an ADC. Below is a comparison of the anticipated properties of an this compound linker with other commonly used cleavable and non-cleavable linkers.

Linker TypeCleavage MechanismPlasma StabilityIntracellular Release RateBystander Effect PotentialKey AdvantagesKey Disadvantages
This compound (Non-cleavable type) Antibody degradation in lysosomeHighSlowLowHigh stability, predictable catabolites.[5]Dependent on efficient lysosomal degradation, limited bystander killing.[5]
Val-Cit (Protease-cleavable) Cathepsin B cleavage in lysosomeModerate to HighFastHigh (with permeable payloads)Potent bystander effect, well-characterized.[6]Potential for premature cleavage by other proteases.[7]
Hydrazone (pH-sensitive) Acid hydrolysis in endosomes/lysosomesModerateModerate to FastModerate to HighRapid release in acidic compartments.Potential for instability in circulation at physiological pH.[8]
Disulfide (Redox-sensitive) Reduction by intracellular glutathioneModerateFastHighExploits high intracellular glutathione levels.Potential for premature reduction in plasma.[9]

Experimental Validation of Linker Cleavage

Validating the intracellular cleavage and stability of an ADC linker is crucial. A combination of cellular assays is typically employed to understand the fate of the ADC and the release of its payload.

Key Cellular Assays:
  • Cytotoxicity Assays: To determine the potency of the ADC and compare it to the free payload.

  • Internalization and Trafficking Assays: To confirm that the ADC is taken up by the target cells and trafficked to the lysosomes.

  • Payload Release and Catabolite Analysis: To directly measure the cleavage of the linker and identify the released payload and its metabolites.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To assess the cell-killing activity of the ADC and compare it to the unconjugated payload.

Methodology:

  • Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, the free payload, a non-targeting control ADC, and an unconjugated antibody in cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the treatment solutions. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against concentration and determine the IC50 (half-maximal inhibitory concentration) for the ADC and the free payload.

Intracellular Trafficking by Fluorescence Microscopy

Objective: To visualize the internalization and lysosomal localization of the ADC.

Methodology:

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces in the acidic environment of the lysosome) or a dye that is spectrally distinct from a lysosomal marker.

  • Cell Culture and Treatment: Seed cells on glass-bottom dishes. Treat the cells with the fluorescently labeled ADC.

  • Lysosomal Staining: At various time points (e.g., 1, 4, 24 hours), add a lysosomal marker (e.g., LysoTracker™) to the cells.

  • Imaging: Wash the cells and image them using a confocal microscope.

  • Analysis: Assess the colocalization of the ADC fluorescence with the lysosomal marker to confirm trafficking to the lysosome.[3]

LC-MS/MS Analysis of Intracellular Catabolites

Objective: To quantify the intracellular release of the payload and identify the resulting catabolites.[10]

Methodology:

  • Cell Treatment: Treat a large number of target cells with the ADC at a concentration that allows for detectable levels of catabolites.

  • Cell Lysis: After a specified incubation time (e.g., 24, 48, 72 hours), harvest the cells, wash them to remove extracellular ADC, and lyse the cells.

  • Protein Precipitation: Precipitate the proteins from the cell lysate (e.g., with acetonitrile) to release small molecule catabolites into the supernatant.[11]

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method that can separate and quantify the intact payload, the linker-payload, and any other potential catabolites.[12][13]

  • Quantification: Use standard curves of the expected catabolites to quantify their intracellular concentrations.

Visualizing Experimental Workflows and Pathways

ADC Internalization and Payload Release Pathway

ADC_Pathway ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Pharmacological Action

Caption: Cellular processing of an ADC from receptor binding to payload release.

Workflow for Intracellular Catabolite Analysis

Catabolite_Workflow Workflow for Intracellular ADC Catabolite Analysis start Treat Cells with ADC incubation Incubate (e.g., 24-72h) start->incubation harvest Harvest and Wash Cells incubation->harvest lysis Cell Lysis harvest->lysis precipitation Protein Precipitation lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantify Catabolites lcms->quantification

Caption: Step-by-step workflow for the analysis of ADC catabolites.

Conclusion

The validation of linker cleavage is a cornerstone of ADC development. For a linker like this compound, which is expected to function as a non-cleavable linker, the key validation points are its high stability in plasma and the characterization of its lysosomal degradation products. The experimental protocols provided here offer a framework for the comprehensive evaluation of this compound and its comparison to other linker technologies. By carefully assessing cytotoxicity, intracellular trafficking, and the profile of released catabolites, researchers can make informed decisions to optimize the design of next-generation ADCs with an improved therapeutic window.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for methoxy(polyethylene glycol)-mesylate (m-PEG2-MS). The following procedures are based on best practices for handling similar chemical compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific SDS for this compound is not available, related compounds such as m-PEG-NHS esters are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach to handling is warranted. The methanesulfonyl group in this compound is a good leaving group, suggesting potential reactivity.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[1]To protect against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]To prevent skin contact and irritation.[1]
Body Protection A disposable gown or a clean lab coat.[2] For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.[3]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[2][4]To prevent inhalation of potentially irritating particles.[1]

Handling and Storage

Operational Plan:

  • Engineering Controls: Handle this compound in a chemical fume hood to ensure adequate ventilation.[1] An eyewash station and safety shower should be readily accessible.[5]

  • Handling Practices:

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Do not breathe dust or vapors.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep away from heat, sparks, and open flames.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Protect from light and moisture.[5] mPEG-Mesylate should be stored under nitrogen or argon at low temperatures (-20°C).[7]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Measure this compound Weigh/Measure this compound Work in Fume Hood->Weigh/Measure this compound Perform Reaction Perform Reaction Weigh/Measure this compound->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Start Start Waste Generated Waste Generated Start->Waste Generated End End Solid Waste Solid Waste Waste Generated->Solid Waste Solid Liquid Waste Liquid Waste Waste Generated->Liquid Waste Liquid Sharps Waste Sharps Waste Waste Generated->Sharps Waste Sharps Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Liquid Waste->Collect in Labeled Container Sharps Waste->Collect in Labeled Container Arrange for Pickup Arrange for Pickup Collect in Labeled Container->Arrange for Pickup Arrange for Pickup->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG2-MS
Reactant of Route 2
Reactant of Route 2
m-PEG2-MS

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.